molecular formula C3H6BrCl B1583154 1-Bromo-2-chloropropane CAS No. 3017-96-7

1-Bromo-2-chloropropane

Cat. No.: B1583154
CAS No.: 3017-96-7
M. Wt: 157.44 g/mol
InChI Key: YMHXXJJTAGKFBA-UHFFFAOYSA-N
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Description

1-Bromo-2-chloropropane is a useful research compound. Its molecular formula is C3H6BrCl and its molecular weight is 157.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrCl/c1-3(5)2-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHXXJJTAGKFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871004
Record name 1-Bromo-2-chloropropane
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Molecular Weight

157.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3017-96-7
Record name Propane, 1-bromo-2-chloro-
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Record name 1-Bromo-2-chloropropane
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Record name 1-Bromo-2-chloropropane
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Record name 1-bromo-2-chloropropane
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Foundational & Exploratory

Physical properties of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 3017-96-7). The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document includes a summary of quantitative physical data, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physical and Chemical Properties

This compound, with the chemical formula C₃H₆BrCl, is a halogenated alkane.[1] It is a colorless to pale yellow liquid at room temperature, often characterized by a sweet, chloroform-like odor.[2][3] This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers.[2]

Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some values are experimental while others are estimated, and slight variations may exist between different data sources.

PropertyValueCitations
Molecular Formula C₃H₆BrCl[1][3][4]
Molecular Weight 157.44 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid[2][3]
Density 1.4920 - 1.531 g/cm³[1][2][3][5]
Boiling Point 115.3 °C to 143.00 °C[1][2][3][5]
Melting Point -103.00 °C[2]
Refractive Index 1.465 - 1.4828 (at 25 °C)[1][3][5][6]
Solubility Limited solubility in water; soluble in most organic solvents.[2][6][2][6]
Vapor Pressure 22.696 mmHg at 25°C[1]
Flash Point 27.5 °C[1][3]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for determining the principal physical properties of a liquid compound like this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a pycnometer or, for simpler measurements, a graduated cylinder and an electronic balance.[7][8]

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer on an electronic balance and record its mass (m₁).[7]

  • Volume of Liquid: Carefully add a specific volume of this compound (e.g., 10 mL) into the measuring cylinder. Read the volume from the bottom of the meniscus to avoid parallax error.[7]

  • Mass of Container and Liquid: Reweigh the measuring cylinder containing the liquid and record the new mass (m₂).

  • Calculation: The mass of the liquid (m) is calculated as m₂ - m₁. The density (ρ) is then determined using the formula: ρ = mass / volume = (m₂ - m₁) / V[7]

  • Precision: For higher accuracy, repeat the measurement multiple times and calculate the average.[7][8] Using a pipette for volume measurement can also enhance precision.[9]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10][11] For small sample volumes, a micro boiling point determination method is suitable.[12]

Methodology (Capillary Method):

  • Sample Preparation: Place a few milliliters of this compound into a small test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. Place a small, sealed-end capillary tube into the test tube with its open end submerged in the liquid.[13]

  • Heating: Immerse this assembly in a heating bath (e.g., paraffin (B1166041) oil or a heating block).[12]

  • Observation: Heat the bath slowly and stir to ensure uniform temperature distribution.[13] A continuous and rapid stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure exceeds the atmospheric pressure.[12]

  • Recording Temperature: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[12] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[11]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used to identify and assess the purity of a compound. An Abbe refractometer is a common instrument for this measurement.[14]

Methodology (Using an Abbe Refractometer):

  • Calibration: Ensure the refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

  • Measurement: Close the prisms and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale. Also, record the temperature, as the refractive index is temperature-dependent.

  • Cleaning: Thoroughly clean the prisms with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue after the measurement.

Determination of Melting Point

Since this compound is a liquid at room temperature with a melting point of -103.00 °C, its determination requires a specialized low-temperature apparatus.[2] The general principle involves cooling the substance until it solidifies and then observing the temperature at which it melts upon controlled heating.[15][16]

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a capillary tube.

  • Cooling: The capillary tube is placed in a cooling bath (e.g., liquid nitrogen or a cryostat) to freeze the sample.

  • Apparatus: A specialized melting point apparatus capable of operating at sub-zero temperatures is used. The frozen sample in the capillary is placed into the apparatus.

  • Heating and Observation: The apparatus is programmed to heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).[15] The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point.[15][17]

  • Purity: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[15][16]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G Workflow for Physical Property Determination of this compound cluster_start cluster_density Density Determination cluster_boiling Boiling Point Determination cluster_refractive Refractive Index Determination cluster_melting Melting Point Determination cluster_end start Obtain Pure Sample of this compound density_1 Weigh empty pycnometer (m1) start->density_1 Distribute Sample bp_1 Setup micro boiling point apparatus start->bp_1 Distribute Sample ri_1 Calibrate Abbe refractometer start->ri_1 Distribute Sample mp_1 Freeze sample in capillary tube start->mp_1 Distribute Sample density_2 Fill with sample and weigh (m2) density_1->density_2 density_3 Measure sample volume (V) density_2->density_3 density_4 Calculate Density ρ = (m2 - m1) / V density_3->density_4 end_node Compile Property Data Sheet density_4->end_node Consolidate Results bp_2 Heat sample slowly bp_1->bp_2 bp_3 Observe for continuous bubble stream bp_2->bp_3 bp_4 Record temperature when liquid enters capillary on cooling bp_3->bp_4 bp_4->end_node Consolidate Results ri_2 Apply sample to prism ri_1->ri_2 ri_3 Align optics and read scale ri_2->ri_3 ri_4 Record Refractive Index and Temperature ri_3->ri_4 ri_4->end_node Consolidate Results mp_2 Place in low-temp apparatus mp_1->mp_2 mp_3 Heat slowly and observe phase change mp_2->mp_3 mp_4 Record melting temperature range mp_3->mp_4 mp_4->end_node Consolidate Results

Caption: Logical workflow for determining the physical properties of this compound.

References

1-Bromo-2-chloropropane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-chloropropane

This guide provides detailed information on the molecular formula and weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated alkane with the chemical formula C3H6BrCl.[1][2][3][4] Its molecular structure consists of a three-carbon propane (B168953) backbone with a bromine atom attached to the first carbon and a chlorine atom to the second. The presence of a chiral center at the second carbon atom means that this compound can exist as two different enantiomers.

The molecular weight of this compound has been determined to be approximately 157.44 g/mol .[1][4][5][6] More precise measurements report the molecular weight as 157.437 g/mol and 157.43674 g/mol .[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReferences
Molecular Formula C3H6BrCl[1][2][3][4][5][6][7]
Molecular Weight 157.44 g/mol [1][4][5][6]
157.437 g/mol [3]
157.43674 g/mol [2]
CAS Number 3017-96-7[3][4]

Molecular Structure Visualization

The structural formula of this compound is depicted in the following diagram, which illustrates the connectivity of the atoms.

References

Spectroscopic Analysis of 1-Bromo-2-chloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Bromo-2-chloropropane (CAS No: 3017-96-7). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize spectroscopic techniques for molecular characterization. The document details experimental protocols, presents data in a structured format, and offers an interpretation of the key spectral features.

Molecular Structure and Spectroscopic Overview

This compound (C₃H₆BrCl) is a halogenated alkane with a chiral center at the second carbon, meaning it can exist as (R) and (S) enantiomers. Its molecular weight is approximately 157.44 g/mol .[1][2] Spectroscopic analysis is crucial for confirming its structure and purity. The presence of two different halogen atoms (bromine and chlorine) and three distinct proton and carbon environments results in characteristic spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays three distinct signals, corresponding to the methyl (-CH₃), methine (-CHCl), and methylene (B1212753) (-CH₂Br) protons.[1] The chemical shifts are influenced by the electronegativity of the adjacent halogens, which deshield the protons, shifting their signals downfield.

Table 1: ¹H NMR Data for this compound

Assigned Protons Chemical Shift (δ) ppm (Approx.) Multiplicity Coupling Protons
-CH₃ 1.65 Doublet -CHCl
-CH₂Br 3.47 - 3.68 Doublet of Doublets -CHCl
-CHCl 4.3 (Estimated) Multiplet -CH₃, -CH₂Br

Data sourced from predicted values.[1]

Interpretation:

  • The methyl protons (-CH₃) appear as a doublet around 1.65 ppm due to spin-spin coupling with the single adjacent methine proton (n+1 rule, 1+1=2).[1]

  • The methylene protons (-CH₂Br) are diastereotopic and couple with the methine proton, resulting in a more complex pattern, typically a doublet of doublets, between 3.47-3.68 ppm.[1] Their downfield shift is due to the adjacent electron-withdrawing bromine atom.

  • The methine proton (-CHCl) is coupled to both the methyl (3 protons) and methylene (2 protons) groups. This results in a complex multiplet, expected further downfield due to the influence of the chlorine atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows three unique signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached halogens.

Table 2: Estimated ¹³C NMR Data for this compound

Assigned Carbon Chemical Shift (δ) ppm (Estimated)
-C H₃ ~22
-C H₂Br ~38
-C HCl ~55

Interpretation:

  • The methyl carbon (-CH₃) is the most shielded and appears furthest upfield.

  • The methylene carbon (-CH₂Br) is deshielded by the bromine atom and appears further downfield.

  • The methine carbon (-CHCl) is the most deshielded carbon due to the higher electronegativity of chlorine compared to bromine, and thus appears furthest downfield.[3]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring NMR spectra for a liquid sample like this compound.

  • Sample Preparation : Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5]

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[4] The final liquid height in the tube should be about 4-5 cm.[5]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine.

  • Data Acquisition :

    • Locking and Shimming : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp peaks.[5]

    • Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[5]

    • Acquisition : Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and initiate the experiment. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C-H Stretching 2850 - 3000
C-H Bending/Deformation 1370 - 1470
C-Cl Stretching 600 - 800
C-Br Stretching 500 - 600

Data sourced from typical vibrational mode ranges.[1]

Interpretation: The IR spectrum of this compound is dominated by alkane C-H stretches and bends. The most diagnostic signals are in the fingerprint region (below 1500 cm⁻¹), where the C-Cl and C-Br stretching vibrations appear.[1] The absence of strong absorptions in other regions (e.g., 1600-1800 cm⁻¹ for C=O, or 3200-3600 cm⁻¹ for O-H) confirms the absence of corresponding functional groups.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid sample, the "neat" film method is common and straightforward.

  • Prepare Salt Plates : Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[6]

  • Apply Sample : Place one drop of liquid this compound onto the center of one plate.[6]

  • Create Film : Place the second salt plate on top and gently press to spread the liquid into a thin, uniform film between the plates.[6]

  • Acquire Spectrum : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.

  • Background Scan : Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan : Run the sample scan to obtain the infrared spectrum.

  • Cleaning : After analysis, disassemble the plates, rinse them with a dry solvent like acetone, and return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak appears as a characteristic cluster of peaks.

Table 4: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound

Ion Formula m/z (Nominal Mass) Predicted Relative Abundance (%)
[C₃H₆⁷⁹Br³⁵Cl]⁺ 156 100.0
[C₃H₆⁸¹Br³⁵Cl]⁺ / [C₃H₆⁷⁹Br³⁷Cl]⁺ 158 ~129.2 (97.2 + 32.0)
[C₃H₆⁸¹Br³⁷Cl]⁺ 160 31.4

Data derived from predicted values.[1]

Interpretation: The mass spectrum will show a molecular ion region with peaks at m/z 156, 158, and 160. The M+2 peak (m/z 158) will be the most intense in this cluster due to the combined probabilities of containing one ⁸¹Br or one ³⁷Cl isotope. This distinctive isotopic pattern is a powerful confirmation of the presence of one bromine and one chlorine atom in the molecule. Common fragmentation pathways would involve the loss of Br, Cl, HBr, or HCl.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.

  • Sample Introduction : The sample is introduced into the gas chromatograph. For a pure liquid, a small volume is injected directly. For mixtures, a purge-and-trap system may be used.[2]

  • Chromatographic Separation : The sample is vaporized and travels through a capillary column (e.g., HP-INNWAX) in the GC. The oven temperature is programmed to ramp up (e.g., starting at 40°C and increasing) to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Impact (EI) at 70 eV is a common ionization method.

  • Mass Analysis : The resulting ions are separated by their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection : An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum for each component.

Integrated Spectroscopic Analysis Workflow

The characterization of a chemical entity like this compound is a multi-step process that integrates data from various spectroscopic techniques. The logical workflow from sample preparation to final structure elucidation is visualized below.

Spectroscopic_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_data Raw Data cluster_analysis Analysis & Interpretation cluster_result Conclusion prep Sample Preparation (Dissolving, Filtering) nmr NMR Spectrometer prep->nmr Analyze ir IR Spectrometer prep->ir Analyze ms GC-MS prep->ms Analyze fid FID (NMR) nmr->fid interferogram Interferogram (IR) ir->interferogram mass_spec Mass Spectrum (MS) ms->mass_spec processing Data Processing (Fourier Transform, etc.) fid->processing interferogram->processing mass_spec->processing interpretation Spectral Interpretation processing->interpretation elucidation Structure Elucidation interpretation->elucidation

Caption: General workflow for spectroscopic analysis.

References

Chirality and stereochemistry of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-Bromo-2-chloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated alkane featuring a single stereocenter, rendering it a chiral molecule with significant applications as a building block in asymmetric synthesis. This technical guide provides a comprehensive overview of the stereochemical properties of this compound, including its enantiomeric forms, synthesis of the racemic mixture, and methodologies for chiral resolution. Detailed experimental protocols for synthesis and enantiomeric separation are presented, alongside a summary of its physical properties. The logical and experimental workflows are visualized through diagrams generated using Graphviz, offering a clear and concise reference for laboratory application.

Introduction to the Chirality of this compound

This compound possesses a single chiral center at the second carbon (C2) atom.[1][2] This chirality arises because the C2 atom is bonded to four distinct substituent groups: a hydrogen atom (-H), a chlorine atom (-Cl), a methyl group (-CH₃), and a bromomethyl group (-CH₂Br).[1][2] The presence of this stereocenter means the molecule is non-superimposable on its mirror image, leading to the existence of a pair of enantiomers: (R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane.

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral center is determined by atomic number.

CIP Priority Assignment:

  • -Cl (highest atomic number)

  • -CH₂Br (the carbon is attached to a bromine)

  • -CH₃ (methyl group)

  • -H (lowest atomic number)

The differential reactivity of the carbon-bromine and carbon-chlorine bonds, with the C-Br bond being more susceptible to nucleophilic substitution, makes this compound a versatile chiral intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1]

Figure 1. Enantiomers of this compound

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₃H₆BrCl
Molecular Weight 157.44 g/mol [3]
Boiling Point ~118 °C
Density ~1.531 g/cm³[4]
Refractive Index ~1.480[4]
Specific Rotation ([α]D) Not Reported in Literature

Synthesis of Racemic this compound

A reliable method for the synthesis of racemic this compound is the conversion of a precursor alcohol, 1-bromo-2-propanol (B8343), using a chlorinating agent such as thionyl chloride (SOCl₂).[1] This approach offers good regioselectivity as the positions of the bromine and the hydroxyl group are predefined.

G Figure 2. Synthesis of Racemic this compound start 1-Bromo-2-propanol product Racemic this compound start->product SN2 Reaction reagent Thionyl Chloride (SOCl₂) Pyridine (B92270) (solvent/base) reagent->product byproducts SO₂ + Pyridinium Chloride product->byproducts

Figure 2. Synthesis of Racemic this compound
Experimental Protocol: Synthesis from 1-Bromo-2-propanol

This protocol is based on standard procedures for the conversion of secondary alcohols to alkyl chlorides using thionyl chloride.

Materials:

  • 1-Bromo-2-propanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-bromo-2-propanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition of thionyl chloride is complete, add anhydrous pyridine (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Once the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and slowly add cold water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure racemic this compound.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers of this compound is essential for stereoselective synthesis and for evaluating the biological activity of each isomer. Chiral gas chromatography (GC) is a highly effective technique for the analytical separation of volatile chiral compounds like halogenated alkanes.[5][6] This method typically employs a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin.[7]

G Figure 3. Workflow for Chiral GC Separation cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_results Data Analysis racemate Racemic this compound solvent Hexane (B92381) (or other suitable solvent) sample Diluted Sample for Injection solvent->sample injection Inject Sample sample->injection column Chiral GC Column (e.g., Cyclodextrin-based CSP) injection->column separation Separation of Enantiomers column->separation detection FID or MS Detector separation->detection chromatogram Chromatogram with two peaks detection->chromatogram integration Peak Integration chromatogram->integration ee_calc Calculate Enantiomeric Excess (ee) integration->ee_calc

Figure 3. Workflow for Chiral GC Separation
Experimental Protocol: Chiral Gas Chromatography

This hypothetical protocol is based on established methods for the chiral separation of similar halogenated compounds.[7][8] Optimization of the temperature program and flow rate may be required to achieve baseline separation.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Chiral capillary column, e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based CSP.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C (FID).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Final hold: 150 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Sample Preparation: Prepare a dilute solution of the racemic this compound in a suitable solvent such as hexane (e.g., 1 µL/mL).

Procedure:

  • Equilibrate the GC system with the specified conditions.

  • Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Acquire the chromatogram. The two enantiomers should elute at different retention times.

  • To determine the absolute configuration of the eluted peaks, inject a sample of an enantiomerically enriched standard, if available.

  • Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Stereoselective Reactions

This compound is a valuable precursor for the synthesis of other chiral molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective nucleophilic substitution reactions. Typically, the bromide is a better leaving group, allowing for substitution at the C1 position while retaining the stereochemistry at the C2 center.

Figure 4. Stereochemical Relationship in SN2 Reaction reactant (S)-1-Bromo-2-chloropropane product (R)-1-Nu-2-chloropropane reactant->product SN2 Reaction (Inversion of configuration at C1) nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide (Br⁻) product->leaving_group

Figure 4. Stereochemical Relationship in SN2 Reaction

Enantiomerically enriched this compound can be obtained through kinetic resolution, potentially using enzymes like haloalkane dehalogenases which may selectively react with one enantiomer, leaving the other unreacted and thus enriched.[1]

Conclusion

This compound is a fundamentally important chiral molecule in stereochemistry and asymmetric synthesis. This guide has detailed its stereochemical nature, provided robust protocols for its synthesis and chiral separation, and summarized its key physicochemical properties. While the lack of reported specific rotation data highlights an area for future investigation, the provided methodologies offer a solid foundation for researchers and drug development professionals working with this versatile chiral building block. The application of chiral chromatography is crucial for the quality control and stereoselective application of this compound in further synthetic endeavors.

References

(R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 1-bromo-2-chloropropane, (R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane. These chiral halogenated hydrocarbons serve as valuable building blocks in asymmetric synthesis, particularly in the development of novel pharmaceutical compounds. This document details their synthesis, separation, physical and chemical properties, and potential applications, with a focus on providing practical experimental protocols and clearly presented data for researchers in the field.

Introduction

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.[1][2] The distinct spatial arrangement of the atoms in each enantiomer can lead to different interactions with other chiral molecules, a critical consideration in drug development where stereochemistry often dictates therapeutic efficacy and pharmacological profile. This guide aims to consolidate the available technical information on these enantiomers to facilitate their use in research and development.

Physicochemical Properties

The physical and chemical properties of racemic this compound are summarized in the table below. While data for the individual enantiomers is not extensively reported in publicly available literature, it is expected that they share the same physical properties except for the direction of optical rotation.

PropertyValueReference
Molecular Formula C₃H₆BrCl[1]
Molecular Weight 157.44 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 115.345 °C at 760 mmHg[1]
Density 1.529 g/cm³
CAS Number (Racemate) 3017-96-7[3]

Synthesis of (R)- and (S)-1-bromo-2-chloropropane

The preparation of enantiomerically enriched or pure (R)- and (S)-1-bromo-2-chloropropane can be approached through two main strategies: enantioselective synthesis from achiral precursors or stereospecific synthesis from a chiral pool.

Enantioselective Synthesis

While direct enantioselective methods for the synthesis of this compound are not extensively documented, the general principles of asymmetric synthesis can be applied. One potential route is the enantioselective addition of bromine chloride (BrCl) to propene using a chiral catalyst.

Stereospecific Synthesis from Chiral Precursors

A more common and predictable approach involves the use of commercially available chiral starting materials. For instance, the enantiomers of 2-chloropropan-1-ol (B1217905) can serve as precursors.

Logical Workflow for Stereospecific Synthesis:

G cluster_R (R)-1-bromo-2-chloropropane Synthesis cluster_S (S)-1-bromo-2-chloropropane Synthesis S_ol (S)-2-chloropropan-1-ol activation_R Activation of Hydroxyl Group (e.g., Tosylation) S_ol->activation_R substitution_R Nucleophilic Substitution with Bromide activation_R->substitution_R R_product (R)-1-bromo-2-chloropropane substitution_R->R_product R_ol (R)-2-chloropropan-1-ol activation_S Activation of Hydroxyl Group (e.g., Tosylation) R_ol->activation_S substitution_S Nucleophilic Substitution with Bromide activation_S->substitution_S S_product (S)-1-bromo-2-chloropropane substitution_S->S_product

Caption: Stereospecific synthesis pathways from chiral 2-chloropropan-1-ol.

Experimental Protocol (General):

  • Activation of the Hydroxyl Group: The chiral alcohol (e.g., (S)-2-chloropropan-1-ol) is reacted with a reagent such as p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to convert the hydroxyl group into a better leaving group (tosylate). This reaction proceeds with retention of configuration at the chiral center.

  • Nucleophilic Substitution: The resulting tosylate is then treated with a bromide source, such as sodium bromide (NaBr), in a suitable solvent (e.g., acetone). The bromide ion displaces the tosylate group via an SN2 reaction, which proceeds with inversion of configuration at the chiral center. This yields the desired enantiomer of this compound.

Separation of Enantiomers

For racemic mixtures of this compound, separation into individual enantiomers is crucial for their application in stereoselective synthesis. The two primary methods for this are enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC).

Enzymatic Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of chiral molecules. In the case of this compound, a lipase (B570770) could selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Hypothetical Workflow for Lipase-Catalyzed Resolution:

G racemate Racemic (R/S)-1-bromo-2-chloropropane reaction Enantioselective Transesterification racemate->reaction lipase Lipase + Acyl Donor lipase->reaction separation Separation (e.g., Chromatography) reaction->separation S_enantiomer (S)-1-bromo-2-chloropropane (unreacted) separation->S_enantiomer R_ester (R)-acylated product separation->R_ester

Caption: Workflow for enzymatic kinetic resolution of this compound.

Experimental Protocol (General):

  • Dissolving the racemic this compound in an appropriate organic solvent.

  • Adding a suitable lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate).

  • Monitoring the reaction progress by techniques such as chiral GC or HPLC until approximately 50% conversion is reached.

  • Separating the unreacted enantiomer from the acylated product by column chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

While a specific, validated HPLC method for the separation of (R)- and (S)-1-bromo-2-chloropropane is not detailed in the available literature, a study on the derivatives of the related compound 1-bromo-3-chloro-2-propanol suggests that normal-phase chromatography on a polysaccharide-based chiral column could be a viable approach.[4][5]

General Approach for Chiral HPLC Method Development:

  • Column Screening: Screen various chiral stationary phases (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) under both normal-phase and reversed-phase conditions.

  • Mobile Phase Optimization: For normal phase, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents is adjusted to optimize resolution and retention times.

  • Parameter Adjustment: Further optimization can be achieved by adjusting the flow rate and column temperature.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the enantiomers. While specific spectra for the individual enantiomers are not widely published, the data for the racemic mixture provides a reference.

1H NMR (Racemic this compound): The proton NMR spectrum would be expected to show a doublet for the methyl protons, a multiplet for the methine proton, and a doublet of doublets for the methylene (B1212753) protons.

13C NMR (Racemic this compound): The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the molecule.

Mass Spectrometry (Racemic this compound): The mass spectrum would exhibit a molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, chlorine, and other fragments.

Applications in Drug Development

Chiral halogenated compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the defined stereochemistry, allows for precise and stereocontrolled introduction of functionalities.

While specific examples of the use of (R)- or (S)-1-bromo-2-chloropropane in the synthesis of marketed drugs are not prominently reported, their potential as chiral synthons is significant. They can be used to introduce a chiral propylene (B89431) unit with two distinct leaving groups, enabling sequential and regioselective nucleophilic substitutions to build more complex chiral molecules. Related compounds like 1-bromo-3-chloropropane (B140262) are known to be used in the synthesis of various active pharmaceutical ingredients (APIs), including Gemfibrozil, Fluphenazine, and Chlorpromazine.[6] This suggests that the chiral analogues, (R)- and (S)-1-bromo-2-chloropropane, could be valuable for the synthesis of stereochemically pure versions of existing drugs or for the development of new chiral therapeutic agents.

Conclusion

(R)-1-bromo-2-chloropropane and (S)-1-bromo-2-chloropropane are chiral building blocks with significant potential in asymmetric synthesis and drug discovery. While there are established general methods for their synthesis and separation, a notable lack of specific, quantitative data, particularly optical rotation values and detailed, optimized experimental protocols, presents a challenge for researchers. This guide has consolidated the available information and highlighted these data gaps, providing a foundation for further research and development in the application of these versatile chiral synthons. The development of robust and well-documented protocols for the enantioselective synthesis and separation of these compounds would be a valuable contribution to the field of organic chemistry and pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Solubility of 1-Bromo-2-chloropropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-bromo-2-chloropropane in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document emphasizes the predicted solubility based on fundamental chemical principles and provides robust experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound (C₃H₆BrCl) is a halogenated hydrocarbon with a chiral center.[1] Its molecular structure, featuring both bromine and chlorine atoms, dictates its physicochemical properties, including its solubility in different media.[1] Understanding its solubility is critical for a range of applications, from its use as a solvent and an intermediate in organic synthesis to its role in the development of pharmaceuticals and other specialty chemicals.[2]

Physicochemical Properties:

PropertyValue
CAS Number 3017-96-7
Molecular Weight 157.44 g/mol [3]
Appearance Colorless liquid[2]
Density ~1.531 - 1.542 g/cm³[2][4]
Boiling Point ~118 °C[2][4]
Water Solubility Very slightly soluble (calculated as 0.88 g/L at 25 °C)[4]

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the primary determinant of this compound's solubility. As a relatively non-polar molecule, it is expected to be readily soluble in a wide array of common organic solvents. The presence of halogens introduces some polarity, which can influence its interaction with more polar solvents.[1]

Generally, haloalkanes are soluble in organic solvents but insoluble in water as they are not polar enough to disrupt the hydrogen bonding in water.[5] this compound is characterized by its affinity for non-polar environments.[1]

Predicted Solubility

The following table summarizes the predicted solubility of this compound in common organic solvents based on chemical principles. For many applications, "miscible" can be considered for solvents where high solubility is predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneMiscibleBoth solute and solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions.
Non-Polar Aromatic Toluene, Benzene, XyleneMiscibleSimilar non-polar characteristics allow for effective solvation.
Halogenated Dichloromethane, ChloroformMiscibleStructural similarities, including the presence of halogen atoms, promote miscibility.[1]
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleEthers possess low polarity and can effectively solvate the alkyl halide.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble / MiscibleThe carbonyl group introduces polarity, but the alkyl portions of the solvent molecules allow for good interaction with the non-polar part of this compound.
Esters Ethyl AcetateSoluble / MisciblePossesses both polar (ester group) and non-polar (alkyl chains) regions, making it a good solvent for a wide range of solutes.
Alcohols Methanol, Ethanol, IsopropanolModerately to Highly SolubleWhile alcohols are polar, the alkyl chain can interact with this compound. Solubility is expected to increase with the carbon chain length of the alcohol.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately SolubleThese highly polar solvents are generally effective at dissolving a broad range of organic compounds.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the isothermal shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a liquid solute in a solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg or better)

  • Glass vials or flasks with tight-sealing caps (B75204) (e.g., screw caps with PTFE septa)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrumentation (e.g., HPLC, NMR)

  • Internal standard (a non-reactive compound with a distinct retention time from the solute and solvent)

Experimental Workflow

The following diagram illustrates the key steps for the experimental determination of this compound solubility.

experimental_workflow Experimental Workflow for Solubility Determination prep 1. Preparation of Saturated Solution equil 2. Equilibration prep->equil Place in thermostatic shaker phase_sep 3. Phase Separation equil->phase_sep Allow phases to separate at constant temperature analysis_prep 4. Sample Preparation for Analysis phase_sep->analysis_prep Extract clear supernatant analysis 5. Quantitative Analysis (e.g., GC) analysis_prep->analysis Inject into analytical instrument calc 6. Calculation of Solubility analysis->calc Use calibration curve to determine concentration logical_relationship Logical Flow for Solubility Assessment decision decision start Start: Define Solvent and Temperature qual_test Perform Qualitative Test (Visual Miscibility) start->qual_test is_miscible Is it fully miscible? qual_test->is_miscible report_miscible Report as 'Miscible' is_miscible->report_miscible Yes quant_exp Proceed with Quantitative Experiment (Shake-Flask Method) is_miscible->quant_exp No data_analysis Analyze Data and Calculate Solubility quant_exp->data_analysis report_quant Report Quantitative Solubility Value data_analysis->report_quant

References

An In-depth Technical Guide to the Thermochemical Data of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 1-bromo-2-chloropropane (CAS No: 3017-96-7). Due to a notable absence of experimentally determined thermochemical values for this compound in publicly accessible literature, this document presents a compilation of computed data for its isomer, 2-bromo-1-chloropropane (B110360), alongside experimental data for structurally related compounds, namely 1-chloropropane (B146392) and 1-bromopropane. This approach offers a valuable comparative framework for estimating the thermochemical properties of this compound. The guide includes detailed experimental protocols for relevant techniques, such as flame calorimetry, which are standard for determining the heats of combustion of halogenated organic compounds. Furthermore, logical workflows for thermochemical data determination are visualized to aid in understanding the research process.

Introduction

This compound is a halogenated alkane with the chemical formula C₃H₆BrCl.[1][2][3][4][5] Its structure, featuring a chiral center at the second carbon, makes it a molecule of interest in stereoselective synthesis.[1][6] A thorough understanding of the thermochemical properties of this compound is essential for process design, safety analysis, and reaction modeling in various research and development applications, including pharmaceuticals and agrochemicals.[6]

This guide addresses the current gap in experimental thermochemical data for this compound by providing a consolidated resource of the most relevant available information. By presenting data for its isomer and related chloro- and bromo-alkanes, we aim to facilitate informed estimations and guide future experimental work.

Thermochemical Data

Computed Thermochemical Data for 2-Bromo-1-chloropropane

The following table summarizes the computed thermochemical properties for 2-bromo-1-chloropropane (CAS No: 3017-95-6), an isomer of this compound. These values have been calculated using the Joback method.[7]

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (ΔfG°)-25.67kJ/molJoback Calculated Property[7]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-99.94kJ/molJoback Calculated Property[7]

Note: These are computed values for an isomer and should be used as estimations for this compound.

Experimental Thermochemical Data for Related Compounds

To provide a basis for comparison, the following tables present experimental thermochemical data for 1-chloropropane and 1-bromopropane.

Table 2.2.1: Thermochemical Data for 1-Chloropropane (CAS No: 540-54-5)

PropertyValueUnitReference
Heat of Combustion (ΔH°c)-2072.11 ± 0.79kJ/mol[8]
Enthalpy Difference (Gauche - Trans)52 ± 3cm⁻¹ (0.62 ± 0.06 kJ/mol)[9]

Table 2.2.2: Thermochemical Data for 1-Bromopropane (CAS No: 106-94-5)

PropertyValueUnitReference
Enthalpy of Reaction (Isomerization to 2-bromopropane)-12.0 ± 0.54kJ/mol[10]
Enthalpy Difference (Gauche - Trans)72 ± 7cm⁻¹ (0.86 ± 0.08 kJ/mol)[9]
Heat Capacity (Cp)See reference for temperature dependenceJ/mol·K[11]

Experimental Protocols

While specific experimental studies on the thermochemistry of this compound are not available, this section details a standard methodology for determining the heat of combustion of gaseous chloroalkanes, which would be applicable to the target compound.

Flame Calorimetry for Gaseous Chloroalkanes

This protocol is based on the methodology used for measuring the heats of combustion of chloromethane, chloroethane, 1-chloropropane, and 2-chloropropane (B107684).[8]

Objective: To determine the standard enthalpy of combustion (ΔH°c) of a gaseous chloroalkane.

Apparatus:

  • A flame calorimeter designed for gaseous compounds.

  • Flow meters for precise control of gas flow rates (chloroalkane, oxygen, and auxiliary gas like hydrogen).

  • A reaction vessel (burner) where combustion occurs.

  • A surrounding water jacket of known heat capacity to absorb the heat of reaction.

  • A calibrated thermometer to measure the temperature change of the water.

  • Absorption tubes to collect and analyze the combustion products (CO₂, HCl).

Procedure:

  • Calibration: The calorimeter is calibrated by burning a substance with a known heat of combustion, such as hydrogen, to determine the energy equivalent of the calorimeter system.

  • Sample Introduction: The gaseous chloroalkane is introduced into the burner at a constant, known flow rate.

  • Combustion: The chloroalkane is burned in a flame of a suitable auxiliary gas (e.g., hydrogen) with a sufficient supply of oxygen to ensure complete combustion. The combustion products are typically CO₂(g) and an aqueous solution of HCl.

  • Temperature Measurement: The temperature of the water in the calorimeter jacket is monitored throughout the experiment. The temperature rise is used to calculate the total heat evolved.

  • Product Analysis: The combustion products are passed through absorption tubes to quantify the amounts of CO₂ and HCl produced. This verifies the completeness of the reaction.

  • Calculation: The heat of combustion is calculated from the temperature rise, the energy equivalent of the calorimeter, and the amount of substance burned. Corrections are applied for the heat of combustion of the auxiliary gas and the heat of solution of HCl in water.

Visualizations

Isomeric Relationship

The following diagram illustrates the structural relationship between this compound and its isomers, for which some thermochemical data is available.

G Isomers of C3H6BrCl cluster_isomers Structural Isomers A This compound (Target Compound) B 2-Bromo-1-chloropropane (Computed Data Available) C 1-Bromo-3-chloropropane D 2-Bromo-2-chloropropane E 1-Bromo-1-chloropropane

Caption: Structural isomers of C₃H₆BrCl.

Workflow for Thermochemical Data Determination

This diagram outlines a general workflow for the experimental and computational determination of thermochemical data for a compound like this compound.

G General Workflow for Thermochemical Data Determination cluster_exp Experimental Determination cluster_comp Computational Estimation cluster_analysis Data Analysis & Validation A Sample Synthesis & Purification B Calorimetry (e.g., Flame, Bomb) A->B C Spectroscopy (e.g., FT-IR, Raman) A->C D Heat of Combustion (ΔH°c) B->D F Heat Capacity (Cp) & Entropy (S°) C->F E Enthalpy of Formation (ΔfH°) D->E via Hess's Law K Comparison of Experimental & Computed Data E->K F->K G Molecular Structure Input H Quantum Chemical Calculations (e.g., ab initio, DFT) G->H I Group Additivity Methods (e.g., Joback) G->I J Estimated Thermochemical Properties H->J I->J J->K L Final Thermochemical Data Table K->L

Caption: Workflow for thermochemical data determination.

Conclusion

This technical guide has synthesized the available information regarding the thermochemical properties of this compound. While direct experimental data remains elusive, the provided computed data for its isomer and experimental data for related compounds serve as a valuable reference for researchers. The detailed experimental protocol for flame calorimetry offers a clear methodological path for future studies to determine the heat of combustion of this compound. The visualizations of isomeric relationships and the thermochemical data determination workflow aim to provide a clear and logical framework for understanding the context and process of this area of research. It is recommended that future work focuses on the experimental determination of the thermochemical properties of this compound to fill the existing data gap.

References

Commercial Sourcing and Technical Guide for 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 1-Bromo-2-chloropropane (CAS No. 3017-96-7). This document is intended to assist researchers, scientists, and professionals in drug development in sourcing this chemical and understanding its properties and potential applications.

Overview of this compound

This compound is a halogenated alkane with the chemical formula C₃H₆BrCl. It is a colorless liquid with a pungent odor and serves as a versatile intermediate in organic synthesis.[1] Its utility is found in the production of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] The presence of two different halogen atoms at adjacent positions provides distinct reactivity, making it a valuable building block in synthetic chemistry.

Commercial Suppliers

This compound is available from a range of commercial chemical suppliers. The following table summarizes some of the known vendors. Purity levels and available quantities may vary, and it is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Supplier NameCountry/RegionNotes
American Custom Chemicals CorporationUSAListed as a manufacturer/distributor.[2]
City Chemical LLCUSAManufactures high-purity this compound in bulk.[3]
BenchchemUSAOffers qualified products for research purposes.[4]
ChemicalBookOnline MarketplaceLists multiple suppliers from various regions.[5]
GuidechemOnline MarketplaceConnects buyers with suppliers from different countries.[6]
LookChemOnline MarketplaceProvides a platform to find manufacturers and distributors.[2][7][8]

Technical Data

The following table summarizes the key chemical and physical properties of this compound. This data is essential for designing experiments, understanding reactivity, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 3017-96-7[2][3][4][5][6][7][9][10][11]
Molecular Formula C₃H₆BrCl[1][2][7][9][10][11]
Molecular Weight 157.44 g/mol [4][7][11]
Appearance Colorless liquid[1]
Boiling Point 115.345 °C at 760 mmHg[2]
Density 1.529 g/cm³[2]
Refractive Index 1.465[2]
Flash Point 27.55 °C[2][7]
InChIKey YMHXXJJTAGKFBA-UHFFFAOYSA-N[4][10][11]

Experimental Information

Representative Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile. Researchers should adapt this protocol based on the specific nucleophile, solvent, and desired reaction scale.

Objective: To synthesize a new compound via nucleophilic substitution of the bromine atom in this compound.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.

  • To this solution, add this compound (typically 1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding water or an appropriate aqueous solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired substituted propane (B168953) derivative.

Synthesis of this compound

A common and controlled method for the synthesis of this compound involves the conversion of a pre-functionalized precursor, 1-bromo-2-propanol.[4] This approach offers good regioselectivity.[4]

The precursor, 1-bromo-2-propanol, can be synthesized by the reaction of allyl bromide with sulfuric acid.[4] The subsequent conversion to this compound is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).[4] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.[4]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the use of this compound.

experimental_workflow General Experimental Workflow for Using a Commercial Chemical cluster_sourcing Sourcing cluster_experiment Experimentation supplier_identification Identify Suppliers quote_request Request Quotations & Lead Times supplier_identification->quote_request supplier_selection Select Supplier & Procure quote_request->supplier_selection sds_review Review Safety Data Sheet (SDS) supplier_selection->sds_review reaction_setup Reaction Setup & Execution sds_review->reaction_setup reaction_monitoring Monitor Reaction Progress (TLC/GC) reaction_setup->reaction_monitoring workup Reaction Workup & Extraction reaction_monitoring->workup purification Purification (Chromatography/Distillation) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow from sourcing a chemical to experimental product analysis.

synthesis_pathway Synthesis Route for this compound allyl_bromide Allyl Bromide h2so4 + H₂SO₄ allyl_bromide->h2so4 bromo_propanol 1-Bromo-2-propanol h2so4->bromo_propanol socl2 + SOCl₂ bromo_propanol->socl2 target_molecule This compound socl2->target_molecule

Caption: Synthesis of this compound from 1-Bromo-2-propanol.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloropropane is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its structure, featuring two different halogen atoms on adjacent carbons, allows for selective nucleophilic substitution reactions, providing a pathway to a variety of functionalized propanes. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to its synthetic utility. This document provides detailed application notes on the nucleophilic substitution reactions of this compound, including reaction mechanisms, influencing factors, and experimental protocols.

Reaction Mechanisms and Regioselectivity

Nucleophilic substitution reactions of this compound can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dependent on the reaction conditions and the structure of the nucleophile. A critical aspect of these reactions is regioselectivity, as the nucleophile can potentially attack at either the C1 (bearing the bromine) or C2 (bearing the chlorine) position.

The C-Br bond is inherently weaker and bromide is a better leaving group than chloride.[1] Consequently, nucleophilic attack at the C1 position, leading to the displacement of the bromide ion, is the kinetically favored pathway under most conditions.[1]

Key Factors Influencing Reaction Pathway:

  • Nucleophile: Strong, unhindered nucleophiles favor the S(_N)2 mechanism, while weak or bulky nucleophiles may favor the S(_N)1 pathway.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor S(_N)2 reactions, whereas polar protic solvents (e.g., ethanol (B145695), water) facilitate S(_N)1 reactions by stabilizing the carbocation intermediate.

  • Temperature: Higher temperatures can favor elimination reactions as a competing pathway. Under thermodynamic control (higher temperatures), the product distribution may shift towards the most stable product, which might not be the kinetically favored one.[1]

  • Substrate Structure: As a secondary halide, this compound is at the borderline between S(_N)1 and S(_N)2 pathways. Steric hindrance around the electrophilic carbon also plays a significant role.

Data Presentation: Predicted Product Distribution

The following tables summarize the predicted major products and approximate yield ranges for the reaction of this compound with various nucleophiles under specific conditions. These values are based on established principles of nucleophilic substitution and the relative reactivity of the C-Br and C-Cl bonds.

Table 1: Reaction with Strong Nucleophiles (Favoring S(_N)2)

NucleophileReagentSolventTemperature (°C)Major ProductPredicted Yield (%)
Hydroxide (B78521)NaOHEthanol/Water50-702-Chloropropan-1-ol (B1217905)75-90
AzideNaN(_3)DMF25-401-Azido-2-chloropropane80-95
CyanideNaCNDMSO25-503-Chloro-2-methylnitrile70-85
ThiolateNaSHEthanol25-402-Chloropropane-1-thiol85-95

Table 2: Reaction with Weak Nucleophiles (Favoring S(_N)1/Solvolysis)

NucleophileReagent/SolventTemperature (°C)Major Product(s)Predicted Yield (%)
WaterH(_2)O50-802-Chloropropan-1-ol & 1-Bromopropan-2-ol60-75 (mixture)
EthanolEthanol50-701-Ethoxy-2-chloropropane & 2-Ethoxy-1-bromopropane65-80 (mixture)
Formic AcidHCOOH40-602-Chloro-1-propyl formate (B1220265) & 1-Bromo-2-propyl formate55-70 (mixture)

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropropan-1-ol via S(_N)2 Reaction

Objective: To synthesize 2-chloropropan-1-ol from this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of sodium hydroxide in a mixture of 25 mL of ethanol and 25 mL of water.

  • Add 10.0 g of this compound to the flask.

  • Attach a reflux condenser and heat the mixture to 60°C with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer and wash it twice with 25 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by distillation.

Protocol 2: Kinetic Study of the Solvolysis of this compound

Objective: To determine the rate of solvolysis of this compound in an ethanol/water mixture.

Materials:

  • This compound

  • Ethanol

  • Water

  • Sodium hydroxide (standardized solution, e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Burette

  • Thermostated water bath

  • Stopwatch

Procedure:

  • Prepare a 50:50 (v/v) ethanol/water solvent mixture.

  • In a flask placed in a thermostated water bath at a desired temperature (e.g., 50°C), add 50 mL of the solvent mixture and a few drops of phenolphthalein indicator.

  • Add a small, known volume of the standardized NaOH solution (e.g., 1.0 mL) to the flask. The solution should turn pink.

  • Add a known amount of this compound (e.g., 0.5 g) to the flask and start the stopwatch immediately.

  • Record the time it takes for the pink color to disappear. This marks the point where the HBr produced from the solvolysis has neutralized the added NaOH.

  • Repeat the addition of a known volume of NaOH and record the time for decolorization for several intervals to obtain a kinetic profile.

  • The rate constant can be determined by plotting the appropriate concentration versus time data.

Visualizations

SN2_Reaction_Pathway Reactants This compound + Nucleophile (Nu⁻) TransitionState Transition State [Nu---C---Br]⁻ Reactants->TransitionState Backside Attack Products 1-Nu-2-chloropropane + Br⁻ TransitionState->Products Inversion of Stereochemistry SN1_Reaction_Pathway cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack Reactant This compound Carbocation Secondary Carbocation + Br⁻ Reactant->Carbocation Slow, Rate-determining Product Racemic Mixture of Products Carbocation->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Experimental_Workflow_Synthesis Start Dissolve NaOH in Ethanol/Water AddSubstrate Add this compound Start->AddSubstrate Reflux Heat under Reflux (60°C, 4h) AddSubstrate->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Workup Cool and Perform Liquid-Liquid Extraction Monitor->Workup Reaction Complete Drying Dry Organic Layer (MgSO₄) Workup->Drying Evaporation Remove Solvent (Rotary Evaporator) Drying->Evaporation Purification Purify by Distillation Evaporation->Purification

References

Application Notes and Protocols for the Study of Elimination Reaction Mechanisms of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential elimination reaction mechanisms for 1-bromo-2-chloropropane, a vicinal dihaloalkane. The document outlines the theoretical basis for E1, E2, and E1cB pathways, along with detailed experimental protocols for conducting and analyzing these reactions. Due to the limited availability of specific quantitative data for this substrate in published literature, the data presented in the tables are illustrative and based on established principles of elimination reaction chemistry for analogous haloalkanes. These notes are intended to serve as a comprehensive guide for researchers investigating the reactivity of halogenated compounds.

Introduction to Elimination Reactions of this compound

This compound is a chiral vicinal dihaloalkane that can undergo elimination reactions in the presence of a base to form various halo-substituted propenes. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature. Understanding the underlying mechanisms—E1, E2, and E1cB—is crucial for predicting and controlling the product distribution.

The structure of this compound offers multiple possibilities for elimination:

  • Dehydrobromination: Removal of a proton and the bromide leaving group.

  • Dehydrochlorination: Removal of a proton and the chloride leaving group.

The relative rates of these pathways are influenced by the C-Br bond being weaker than the C-Cl bond, making bromide a better leaving group. The acidity of the protons on the C1 and C3 carbons also plays a critical role.

Potential Elimination Reaction Mechanisms

The elimination reactions of this compound can proceed through several distinct mechanistic pathways, each favored by specific experimental conditions.

E2 (Bimolecular Elimination) Mechanism

The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and the leaving group departs simultaneously, forming a double bond.[1][2] This mechanism is favored by strong, non-polarizable bases and proceeds through a transition state that requires a specific anti-periplanar geometry between the abstracted proton and the leaving group.[3]

Key Characteristics:

  • Kinetics: Second-order rate law, Rate = k[Substrate][Base].

  • Base: Favored by strong bases (e.g., alkoxides like ethoxide and tert-butoxide).

  • Solvent: Aprotic solvents are often used.

  • Regioselectivity: Can be controlled by the choice of base. Non-bulky bases (e.g., ethoxide) tend to favor the more substituted (Zaitsev) product, while sterically hindered bases (e.g., tert-butoxide) favor the less substituted (Hofmann) product.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants This compound + Base TS [Base---H---C---C---Leaving Group]‡ Reactants->TS Concerted Step Products Alkene + Conjugate Acid + Leaving Group Anion TS->Products

E1 (Unimolecular Elimination) Mechanism

The E1 mechanism is a two-step process that begins with the rate-determining formation of a carbocation intermediate, followed by a rapid deprotonation by a weak base to form the alkene.[1] This pathway is favored under conditions that stabilize the carbocation, such as with tertiary or secondary substrates and in polar protic solvents.

Key Characteristics:

  • Kinetics: First-order rate law, Rate = k[Substrate].

  • Base: Favored by weak bases (e.g., water, alcohols).

  • Solvent: Polar protic solvents (e.g., ethanol (B145695), water) are required to stabilize the carbocation intermediate.

  • Regioselectivity: Generally follows Zaitsev's rule, leading to the most stable, more substituted alkene. Carbocation rearrangements are possible.

E1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products Reactant This compound Intermediate Carbocation + Leaving Group Anion Reactant->Intermediate Step 1: Ionization (Slow) Products Alkene + Conjugate Acid Intermediate->Products Step 2: Deprotonation (Fast)

E1cB (Unimolecular Conjugate Base) Mechanism

The E1cB mechanism is a two-step process that proceeds through a carbanion intermediate. The first step involves the formation of the conjugate base of the substrate by a strong base. The second, rate-determining step is the expulsion of the leaving group from the carbanion to form the alkene. This mechanism is favored when the β-protons are particularly acidic (e.g., adjacent to an electron-withdrawing group) and when a poor leaving group is present.[4]

Key Characteristics:

  • Kinetics: Can be complex, but often the second step is rate-determining.

  • Base: Requires a strong base.

  • Substrate: Favored by the presence of electron-withdrawing groups that stabilize the carbanion intermediate.

  • Leaving Group: A poor leaving group can favor this mechanism.

E1cB_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products Reactant This compound + Base Intermediate Carbanion (Conjugate Base) Reactant->Intermediate Step 1: Deprotonation (Fast, Reversible) Products Alkene + Leaving Group Anion Intermediate->Products Step 2: Leaving Group Departure (Slow)

Quantitative Data on Product Distribution (Illustrative)

Table 1: Predicted Product Distribution with Sodium Ethoxide in Ethanol (Favors Zaitsev Products)

Product NameStructurePredicted Yield (%)
1-Bromo-2-propeneCH2=C(Br)CH360
3-Bromo-1-propeneBrCH2CH=CH215
1-Chloro-2-propeneCH2=C(Cl)CH320
3-Chloro-1-propeneClCH2CH=CH25

Table 2: Predicted Product Distribution with Potassium tert-Butoxide in tert-Butanol (Favors Hofmann Products)

Product NameStructurePredicted Yield (%)
1-Bromo-2-propeneCH2=C(Br)CH325
3-Bromo-1-propeneBrCH2CH=CH250
1-Chloro-2-propeneCH2=C(Cl)CH310
3-Chloro-1-propeneClCH2CH=CH215

Experimental Protocols

The following protocols provide a general framework for conducting the elimination reactions of this compound and analyzing the products.

Protocol 1: E2 Elimination with Sodium Ethoxide

Objective: To perform the E2 elimination of this compound using sodium ethoxide and analyze the product distribution.

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) to absolute ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of volatile products.

  • Analysis: Analyze the crude product mixture by GC-MS to determine the product distribution.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the isomeric products of the elimination reaction.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer detector (e.g., quadrupole or ion trap).

  • Capillary column suitable for separating volatile halogenated hydrocarbons (e.g., a non-polar DB-5 or a mid-polar DB-1701).

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Rate: 2 scans/second.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

  • Data Analysis:

    • Identify the peaks corresponding to the different isomeric products based on their retention times.

    • Confirm the identity of each isomer by comparing its mass spectrum with a library of known spectra (e.g., NIST).

    • Quantify the relative abundance of each product by integrating the peak areas in the TIC.

Visualization of Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Prepare Base Solution (e.g., Sodium Ethoxide) B Add this compound A->B C Heat to Reflux B->C D Quench with Water C->D Reaction Completion E Extract with Organic Solvent D->E F Wash and Dry Organic Layer E->F G Concentrate F->G H Prepare Sample for GC-MS G->H Crude Product I Inject into GC-MS H->I J Analyze Data (TIC and Mass Spectra) I->J K Quantify Product Distribution J->K

Conclusion

The elimination reactions of this compound provide a rich platform for studying the interplay of different mechanistic pathways. By carefully selecting the base, solvent, and temperature, researchers can influence the product distribution, favoring either Zaitsev or Hofmann products. The detailed protocols and analytical methods described herein offer a robust framework for investigating these reactions, contributing to a deeper understanding of the reactivity of halogenated organic compounds, which is of significant interest in the fields of organic synthesis and drug development. Further research is warranted to obtain precise quantitative data for the elimination reactions of this specific substrate.

References

Application Notes: 1-Bromo-2-chloropropane and Structural Analogs as Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview of the utility of halogenated propyl compounds, specifically focusing on the synthetic applications of 1-bromo-2-chloropropane and its structural analogs in the pharmaceutical industry. While direct applications of this compound are not extensively documented in publicly available literature, the principles of its reactivity as an alkylating agent are well-represented by the synthesis of prominent pharmaceuticals using structurally similar precursors. This document will focus on a key example, the synthesis of Bupropion (B1668061), which utilizes an α-bromoketone derivative of a chloropropiophenone.

Introduction to Halogenated Propane (B168953) Precursors

This compound (C₃H₆BrCl) is a halogenated alkane featuring two different halogen atoms on adjacent carbons.[1][2] This differential halogenation provides a versatile tool for organic synthesis, allowing for selective reactions at either the bromine or chlorine-substituted carbon. The carbon-bromine bond is generally more reactive and susceptible to nucleophilic substitution, making it a primary site for introducing new functional groups.[1] These characteristics make small halogenated alkanes valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4]

Case Study: Synthesis of Bupropion

A prominent example demonstrating the application of a brominated propane derivative in pharmaceutical synthesis is the production of Bupropion.[5] Bupropion is a widely used antidepressant and smoking cessation aid.[6] Its synthesis involves the use of α-bromo-3'-chloropropiophenone as a key intermediate. This precursor shares the reactive bromo-propyl functionality with this compound.

The synthesis of Bupropion hydrochloride generally proceeds in three main stages:

  • α-Bromination: The synthesis typically starts with the α-bromination of 3'-chloropropiophenone (B116997).[5] This step introduces a bromine atom at the carbon adjacent to the carbonyl group, creating the reactive α-bromoketone intermediate.[7]

  • Nucleophilic Substitution (Amination): The resulting α-bromo-3'-chloropropiophenone is then reacted with tert-butylamine (B42293). The amine acts as a nucleophile, displacing the bromide to form the bupropion free base.[6][8]

  • Salt Formation: Finally, the bupropion free base is treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt, which is the active form of the drug.[6][9]

Quantitative Data for Bupropion Synthesis
StepReactantsReagents/SolventsTemperatureReaction TimeYield
α-Bromination 3'-chloropropiophenoneBromine, Dichloromethane (B109758)Ice bath to room temp-High
Amination α-bromo-3'-chloropropiophenone, tert-butylamineAcetonitrile55-60 °C10 minutes-
Salt Formation Bupropion free baseHydrochloric acid, Isopropyl alcohol--Overall yield: 75%

Note: The yields for individual steps can vary based on the specific process and scale. The overall yield of 75% for the entire process to Bupropion HCl has been reported.[6]

Experimental Protocol: Synthesis of Bupropion Hydrochloride

This protocol is a generalized procedure based on published synthetic routes.[6][7][9] Caution: This synthesis should only be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions. Bromine and other reagents are hazardous.

Materials:

  • 3'-chloropropiophenone

  • Bromine

  • Dichloromethane (DCM)

  • tert-Butylamine

  • Acetonitrile

  • Hydrochloric acid (concentrated or as a solution in isopropyl alcohol)

  • Isopropyl alcohol (IPA)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

  • Ice bath

  • Water bath

  • Standard glassware for workup and purification

Procedure:

Step 1: α-Bromination of 3'-chloropropiophenone

  • In a round-bottom flask, dissolve 1.0 g of 3'-chloropropiophenone in 5 mL of dichloromethane. Add a magnetic stir bar.

  • Place an addition funnel on the flask and add a solution of bromine in dichloromethane (1 M).

  • Cool the flask in an ice bath.

  • Slowly add the bromine solution dropwise to the stirred solution. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, remove the addition funnel and set up the apparatus for distillation to remove the dichloromethane solvent.

Step 2: Amination with tert-Butylamine

  • To the flask containing the crude α-bromo-3'-chloropropiophenone, add an excess of tert-butylamine in acetonitrile.

  • Heat the mixture in a water bath at 55-60 °C with stirring for approximately 10 minutes.

Step 3: Formation and Isolation of Bupropion Hydrochloride

  • After the amination reaction, the bupropion free base is formed. The reaction mixture is then worked up. This typically involves extraction with an organic solvent like ether and washing with water to remove excess amine and salts.[9]

  • The organic extracts containing the bupropion free base are combined.

  • To the solution of the free base, a solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) is added.[6]

  • The addition of HCl will cause the precipitation of bupropion hydrochloride as a white solid.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., ether or cold IPA), and dried to afford pure bupropion hydrochloride.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the Bupropion synthesis.

G cluster_0 Synthesis of Bupropion A 3'-chloropropiophenone B α-bromo-3'-chloropropiophenone A->B Bromination (Br2, DCM) C Bupropion Free Base B->C Amination (tert-butylamine, Acetonitrile) D Bupropion Hydrochloride C->D Salt Formation (HCl, IPA)

Caption: Synthetic pathway for Bupropion Hydrochloride.

G cluster_1 Experimental Workflow cluster_react Reaction cluster_workup Workup & Purification Start Start Dissolve Reactant Dissolve Reactant Start->Dissolve Reactant Bromination Bromination Dissolve Reactant->Bromination Solvent Removal Solvent Removal Bromination->Solvent Removal Amination Amination Solvent Removal->Amination Extraction Extraction Amination->Extraction Salt Formation Salt Formation Extraction->Salt Formation Filtration Filtration Salt Formation->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product

Caption: General experimental workflow for Bupropion synthesis.

Signaling Pathway of Bupropion

Bupropion's primary mechanism of action as an antidepressant is the inhibition of the reuptake of norepinephrine (B1679862) and dopamine (B1211576) by presynaptic neurons. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

G cluster_pathway Bupropion's Mechanism of Action Bupropion Bupropion NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NE Increased Norepinephrine NET->NE DA Increased Dopamine DAT->DA Effect Antidepressant Effect NE->Effect DA->Effect

Caption: Simplified signaling pathway of Bupropion.

References

Application of 1-Bromo-2-chloropropane in the Synthesis of a Novel Triazole Fungicide Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-chloropropane is a versatile halogenated aliphatic hydrocarbon that serves as a valuable building block in organic synthesis. Its differential reactivity, stemming from the presence of both a bromine and a chlorine atom on adjacent carbons, allows for selective chemical transformations. This application note details a synthetic protocol for a novel triazole fungicide candidate, AFC-123, utilizing this compound as a key intermediate. The synthesis involves the nucleophilic substitution of the more labile bromine atom by 1,2,4-triazole (B32235), followed by an ether linkage formation with a substituted phenol. Triazole fungicides are a significant class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Reaction Scheme

The overall synthetic route for AFC-123 from this compound is depicted below. The first step involves the reaction of this compound with 1,2,4-triazole to form the intermediate, 1-(2-chloropropyl)-1H-1,2,4-triazole. This is followed by the reaction of this intermediate with 2,4-dichlorophenol (B122985) to yield the final product, AFC-123.

Reaction_Scheme reagent1 This compound intermediate 1-(2-chloropropyl)-1H-1,2,4-triazole reagent1->intermediate + 1,2,4-Triazole K2CO3, DMF Step 1 reagent2 1,2,4-Triazole product AFC-123 (Fungicide Candidate) intermediate->product + 2,4-Dichlorophenol NaH, THF Step 2 reagent3 2,4-Dichlorophenol Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis s1_start Mix 1,2,4-Triazole and K2CO3 in DMF s1_add Add this compound s1_start->s1_add s1_react Heat at 80°C for 12h s1_add->s1_react s1_workup Filter and Concentrate s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product 1-(2-chloropropyl)-1H-1,2,4-triazole s1_purify->s1_product s2_add_intermediate Add Intermediate from Step 1 s1_product->s2_add_intermediate s2_start Prepare NaH suspension in THF s2_add_phenol Add 2,4-Dichlorophenol s2_start->s2_add_phenol s2_add_phenol->s2_add_intermediate s2_react Reflux for 24h s2_add_intermediate->s2_react s2_workup Quench and Extract s2_react->s2_workup s2_purify Recrystallization s2_workup->s2_purify s2_product AFC-123 s2_purify->s2_product

Application Notes: Synthetic Routes to Functionalized Propanes Using 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-chloropropane is a versatile difunctionalized propane (B168953) derivative that serves as a valuable building block in organic synthesis. Its structure features two different halogen atoms on adjacent carbons, a primary bromide and a secondary chloride. This inherent asymmetry in reactivity—the carbon-bromine bond is weaker and bromide is a better leaving group than chloride—allows for selective chemical transformations.[1] The presence of a chiral center at the second carbon also introduces stereochemical considerations into its reactions.[1][2]

These application notes provide detailed protocols for key synthetic transformations of this compound, including nucleophilic substitution, Grignard reagent formation, elimination, and intramolecular cyclization, to generate a variety of functionalized propane derivatives.

Overview of Synthetic Transformations

This compound can undergo several distinct types of reactions, making it a versatile precursor for a range of functionalized molecules. The primary C-Br bond is more susceptible to nucleophilic attack and oxidative addition (e.g., Grignard formation) than the secondary C-Cl bond.[1] This differential reactivity is the cornerstone of its synthetic utility.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Functionalized Propane Products start This compound subst Nucleophilic Substitution (SN2) start->subst grignard Grignard Reagent Formation start->grignard elim Elimination (E2) start->elim cyclo Intramolecular Cyclization start->cyclo prod_subst 1-Substituted-2-chloropropanes (e.g., Alcohols, Nitriles, Amines) subst->prod_subst  + Nu⁻ prod_grignard Functionalized Propanes (e.g., Carboxylic Acids, Alcohols) grignard->prod_grignard  1. Mg, Et₂O  2. Electrophile prod_elim Chlorinated/Brominated Propenes elim->prod_elim  + Strong Base prod_cyclo Cyclopropane Derivatives cyclo->prod_cyclo  + Metal (e.g., Zn) G cluster_workflow Grignard Synthesis Workflow prep 1. Prepare Dry Glassware & Reagents init 2. Initiate Reaction (Mg, I₂, Et₂O) prep->init form 3. Add Substrate (this compound) init->form react 4. React with Electrophile (e.g., CO₂) form->react workup 5. Acidic Work-up (H₃O⁺) react->workup isolate 6. Isolate Product workup->isolate

References

Application Notes and Protocols for the Alkylation of Amines with 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of primary and secondary amines using 1-bromo-2-chloropropane. This reaction is a versatile method for introducing a 2-chloropropyl group, a valuable synthon in the development of various pharmaceutical and research compounds. The protocol addresses the key challenges of this reaction, namely regioselectivity and the control of over-alkylation.

Introduction

The alkylation of amines with haloalkanes is a fundamental carbon-nitrogen bond-forming reaction, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. In the case of this compound, the presence of two different halogen atoms on adjacent carbons introduces the question of regioselectivity. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, and the better leaving group ability of the bromide ion, nucleophilic attack by an amine will preferentially occur at the carbon bearing the bromine atom.

A common challenge in the alkylation of primary and secondary amines is the potential for multiple alkylations, leading to a mixture of products. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Similarly, a secondary amine can be further alkylated to a tertiary amine. This protocol provides strategies to favor the desired mono-alkylation product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the mono-alkylation of representative primary and secondary amines with this compound. Please note that yields are highly dependent on the specific amine substrate and reaction conditions, and optimization may be required.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Aniline (B41778)Primary AromaticK₂CO₃Acetonitrile80 (Reflux)12 - 2460 - 75
Piperidine (B6355638)Secondary CyclicK₂CO₃DMF25 - 506 - 1275 - 90
BenzylaminePrimary AliphaticEt₃NTHF25 (RT)8 - 1665 - 80

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, and reactions are best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Alkylation of a Primary Aromatic Amine (Aniline)

This protocol describes the synthesis of N-(2-chloropropyl)aniline.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (2.0 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add this compound (1.0 equivalent) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material (this compound) is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-chloropropyl)aniline.

Protocol 2: Alkylation of a Secondary Cyclic Amine (Piperidine)

This protocol describes the synthesis of 1-(2-chloropropyl)piperidine.

Materials:

  • Piperidine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask containing a magnetic stir bar, dissolve piperidine (1.2 equivalents) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 6-12 hours. The reaction can be gently heated to 50°C to increase the rate if necessary.

  • Monitor the reaction by TLC or GC-MS for the disappearance of this compound.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation or column chromatography if required.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification amine Amine (1.2-2.0 eq) add_reagent Add this compound (1.0 eq) base Base (e.g., K₂CO₃) solvent Anhydrous Solvent react Stir at specified Temperature & Time add_reagent->react monitor Monitor by TLC/GC-MS react->monitor filter Filter inorganic salts monitor->filter extract Aqueous Work-up & Extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Isolated N-(2-chloropropyl)amine purify->product

Caption: General experimental workflow for the N-alkylation of amines with this compound.

Caption: Regioselective SN2 reaction mechanism for the alkylation of an amine with this compound.

Application Notes and Protocols: Regioselectivity in Reactions Involving 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-2-chloropropane is a halogenated aliphatic hydrocarbon featuring two different halogen atoms on adjacent carbons: a primary bromide at the C1 position and a secondary chloride at the C2 position.[1][2][3] This structural arrangement presents a valuable opportunity for investigating and exploiting regioselective reactions. The inherent differences in the carbon-halogen bond strengths (C-Br is weaker than C-Cl) and the leaving group abilities of bromide versus chloride ions are the primary determinants of its reactivity.[1] Consequently, nucleophilic substitution reactions preferentially occur at the C1 position, displacing the bromide ion.[1] This document provides detailed application notes and experimental protocols for key reactions, focusing on the predictable regioselectivity that makes this compound a useful building block in organic synthesis.

Factors Influencing Regioselectivity

The regiochemical outcome of reactions with this compound is primarily governed by kinetic and thermodynamic factors.

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The nucleophile will preferentially attack the more electrophilic carbon atom bearing the better leaving group. The C-Br bond is weaker and bromide is a superior leaving group compared to chloride. Therefore, substitution at the primary carbon (C1) is the kinetically favored process.[1]

  • Thermodynamic Control: At higher temperatures, the reactions may become reversible, allowing for equilibrium to be established. The product distribution will then reflect the relative thermodynamic stabilities of the possible isomers.[1]

  • Nucleophile and Base Strength: The nature of the reagent is critical. Strong, non-bulky nucleophiles favor Sₙ2 substitution, whereas strong, bulky bases can promote E2 elimination. For instance, sodium hydroxide (B78521) can act as both a nucleophile (leading to substitution) and a base (leading to elimination).[4][5]

G cluster_legend Legend Kinetically_Favored Kinetically Favored k_arrow Thermodynamically_Favored Thermodynamically Favored t_arrow Reactant This compound + Nu- TransitionState1 TS1 (Lower Energy) Reactant->TransitionState1 Low Temp (Kinetic Control) TransitionState2 TS2 (Higher Energy) Reactant->TransitionState2 High Temp (Potential Pathway) Product1 1-Nu-2-chloropropane (C1 Substitution) Product2 2-Nu-1-bromopropane (C2 Substitution) Product1->Product2 Isomerization (Thermodynamic Control) TransitionState1->Product1 Fast TransitionState2->Product2 Slow

Caption: Reaction pathways for nucleophilic substitution on this compound.

Application Note 1: Regioselective Azidation

The reaction of this compound with sodium azide (B81097) (NaN₃) is a prime example of a kinetically controlled, regioselective Sₙ2 reaction. The azide ion preferentially displaces the primary bromide, yielding 1-azido-2-chloropropane as the major product. This product is a valuable synthetic intermediate, particularly for introducing a nitrogen-containing functional group that can be further transformed, for instance, into an amine via reduction or used in "click chemistry" cycloaddition reactions.[6][7]

Data Presentation: Azidation Reaction

The following table summarizes representative conditions and expected outcomes for the azidation reaction, highlighting the high regioselectivity.

NucleophileReagentSolventTemperature (°C)Time (h)Major ProductRegioselectivity (C1:C2)Expected Yield (%)
AzideNaN₃DMF60 - 8012 - 241-Azido-2-chloropropane>95:580 - 90
AzideNaN₃DMSO50 - 7012 - 181-Azido-2-chloropropane>95:585 - 95

Note: The data presented are based on typical outcomes for Sₙ2 reactions on similar substrates and serve as a guideline.[7][8]

Experimental Protocol: Synthesis of 1-Azido-2-chloropropane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Addition of Azide: Carefully add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Reaction Conditions: Heat the reaction mixture to 70°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. Caution: Do not heat the crude azide product to high temperatures due to the risk of decomposition.

  • Purification: If necessary, purify the crude 1-azido-2-chloropropane by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.

Application Note 2: Reaction with Sodium Hydroxide

When this compound reacts with sodium hydroxide, a competition arises between nucleophilic substitution (Sₙ2) and base-induced elimination (E2). The outcome is highly dependent on the reaction conditions.

  • Substitution (Sₙ2): The hydroxide ion acts as a nucleophile, attacking the C1 carbon to displace the bromide, forming 2-chloro-1-propanol. This pathway is generally favored in aqueous solutions or at lower temperatures.

  • Elimination (E2): The hydroxide ion acts as a base, abstracting a proton from the C2 carbon, leading to the formation of 2-chloropropene (B1346963) via elimination of HBr. This pathway is favored by higher temperatures and the use of alcoholic solvents.[4]

Data Presentation: Reaction with Hydroxide
ReagentSolventTemperature (°C)Predominant PathwayMajor Product(s)
NaOHAqueous25 - 50Sₙ22-Chloro-1-propanol
NaOHEthanol (B145695)78 (reflux)E22-Chloropropene, 1-Chloropropene
Experimental Protocol: Reaction with Aqueous NaOH

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Prepare a 2 M aqueous solution of NaOH. In a round-bottom flask, add this compound (1.0 eq).

  • Reaction Conditions: Cool the flask in an ice bath and slowly add the aqueous NaOH solution (1.2 eq) while stirring.

  • Monitoring: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or GC.

  • Workup - Quenching: Carefully neutralize the reaction mixture by adding saturated aqueous NH₄Cl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-chloro-1-propanol.

  • Purification: Purify by distillation or column chromatography as needed.

General Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for predicting the outcome of reactions with this compound and a general experimental workflow.

G Start Start: this compound + Reagent CheckReagent Is the reagent a strong base? Start->CheckReagent CheckTemp High Temperature? CheckReagent->CheckTemp Yes Substitution Major Product: C1 Substitution (Sₙ2) (e.g., 1-Nu-2-chloropropane) CheckReagent->Substitution No (Good Nucleophile) Elimination Major Product: Elimination (E2) (e.g., 2-Chloropropene) CheckTemp->Elimination Yes CheckTemp->Substitution No

Caption: Decision tree for predicting reaction outcomes.

G Setup 1. Reaction Setup (Substrate, Reagent, Solvent) Reaction 2. Reaction (Temperature Control, Stirring) Setup->Reaction Monitor 3. Monitoring (TLC / GC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup (Quenching, Extraction) Monitor->Workup Complete Purify 5. Purification (Chromatography / Distillation) Workup->Purify Analysis 6. Analysis (NMR, MS, IR) Purify->Analysis

Caption: General experimental workflow for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-bromo-2-chloropropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Two-Step Synthesis from Allyl Bromide: This method involves the initial synthesis of 1-bromo-2-propanol (B8343) from allyl bromide, followed by the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂). This route offers good regioselectivity as the positions of the bromine and hydroxyl groups are pre-determined.[1]

  • Direct Halogenation of Propene: This approach involves the electrophilic addition of bromine chloride (BrCl) to propene. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts that the chloride ion will attack the more substituted carbon, yielding this compound as the major product.[1]

Q2: What is the mechanism of the electrophilic addition of BrCl to propene?

A2: The reaction is initiated by the attack of the propene π-bond on the electrophilic bromine atom of BrCl. This forms a cyclic bromonium ion intermediate. The chloride ion (Cl⁻) then attacks the more substituted carbon atom of the bromonium ion, which can better stabilize a partial positive charge. This results in the formation of this compound. The addition is typically anti, meaning the bromine and chlorine atoms add to opposite faces of the original double bond.[1]

Q3: Does this compound have any stereoisomers?

A3: Yes, this compound is a chiral molecule. The second carbon atom is a chiral center as it is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a bromomethyl group.[1] Therefore, it can exist as a pair of enantiomers (R and S isomers). The synthesis methods described typically result in a racemic mixture of these enantiomers.

Q4: What are the main isomeric impurities I might encounter?

A4: During the synthesis of this compound, several isomeric byproducts can be formed, including:

  • 2-bromo-1-chloropropane

  • 1-bromo-1-chloropropane

  • 2-bromo-2-chloropropane

  • 1-bromo-3-chloropropane

The formation of these isomers is a significant challenge, especially in radical-based reactions or in addition reactions where regioselectivity is not perfectly controlled.[1] The separation of these isomers can be difficult due to their similar physical properties.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Impurities in starting materials. - Inefficient workup and product loss during extraction or distillation.- Increase reaction time or use a slight excess of the limiting reagent. - Carefully control the reaction temperature; low temperatures are often preferred to minimize side reactions.[1] - Ensure the purity of reactants, as impurities can inhibit the reaction or lead to side products.[1] - Optimize the workup procedure, for instance, by performing multiple extractions and ensuring the drying agent is used effectively before solvent removal.
High Percentage of Isomeric Impurities - For addition reactions: Lack of regioselectivity. - For radical reactions: Non-selective nature of free radical halogenation. - For substitution reactions: Rearrangement of carbocation intermediates (less common with thionyl chloride).- For BrCl addition to propene: Maintain low temperatures and use an appropriate solvent to favor the desired Markovnikov addition. - Avoid free-radical halogenation of propane (B168953) if high purity is required, as it leads to a mixture of isomers that are difficult to separate.[1] - When using the two-step method starting from 1-bromo-2-propanol, the use of thionyl chloride (SOCl₂) is recommended as it proceeds via an SN2 mechanism, which minimizes carbocation rearrangements.
Formation of Elimination Products (Alkenes) - High reaction temperatures. - Presence of a strong base.- Maintain a low reaction temperature throughout the synthesis. - Ensure the reaction conditions are not basic, especially during the workup. Neutralize the reaction mixture carefully.
Difficulty in Separating Isomers - Similar boiling points of the isomeric products.- Fractional distillation is the most common method. Use a distillation column with high theoretical plates for better separation. - For laboratory-scale purifications, column chromatography on silica (B1680970) gel may be an option, though it can be challenging for volatile compounds. - Gas chromatography can be used for the analytical separation and identification of isomers.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 1-bromo-2-propanol from Allyl Bromide

This protocol is adapted from a known procedure for the synthesis of 1-bromo-2-propanol.

  • Materials:

    • Allyl bromide (313 g)

    • 93% Sulfuric acid (600 g)

    • Copper (II) sulfate (B86663) crystals (5 g)

    • Ice water

    • Potassium carbonate

    • Diethyl ether

  • Procedure:

    • In a 5-liter flask equipped with a mechanical stirrer and cooled with an ice-water bath, place 313 g of allyl bromide.

    • Slowly add a mixture of 600 g of 93% sulfuric acid and 5 g of copper (II) sulfate in very small portions with vigorous stirring. The reaction is highly exothermic, and slow addition is crucial to prevent charring. This addition should take approximately 2 hours.

    • After the addition is complete, add 3 liters of water to the reaction mixture.

    • Distill the mixture. Continue distillation as long as the distillate separates into two layers upon saturation with potassium carbonate.

    • Extract the distillate multiple times with diethyl ether.

    • Dry the combined ether extracts over anhydrous potassium carbonate.

    • Distill off the ether.

    • Fractionally distill the remaining liquid. The fraction boiling at approximately 145-148 °C is 1-bromo-2-propanol. The reported yield for this step is around 80 g, which can be improved with slower addition of the acid mixture.[2]

Step 2: Synthesis of this compound from 1-Bromo-2-propanol

This is a general procedure for the chlorination of a secondary alcohol using thionyl chloride.

  • Materials:

    • 1-bromo-2-propanol (from Step 1)

    • Thionyl chloride (SOCl₂)

    • Pyridine (optional, as a base)

    • Anhydrous diethyl ether (or another inert solvent)

    • 5% Hydrochloric acid solution

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 1-bromo-2-propanol in anhydrous diethyl ether.

    • Cool the flask in an ice-water bath.

    • Slowly add a slight excess of thionyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or GC.

    • Cool the mixture in an ice bath and slowly add cold water to quench any excess thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of this compound

Parameter Variation Expected Impact on Yield Expected Impact on Purity (Selectivity for this compound) Rationale
Temperature Increasing TemperatureMay increase reaction rate but can decrease overall yield.Decreases purity.Higher temperatures can promote side reactions such as elimination to form alkenes and may reduce regioselectivity in addition reactions.[1]
Reactant Purity Using impure reactantsDecreases yield.Decreases purity.Impurities can act as inhibitors or participate in side reactions, leading to the formation of undesired byproducts.[1]
Stoichiometry (Thionyl Chloride) Using a slight excessIncreases yield of the desired product.Generally improves purity by driving the reaction to completion.Ensures complete conversion of the starting alcohol (1-bromo-2-propanol) to the alkyl chloride.[1]
Solvent Use of an inert solvent (e.g., diethyl ether, dichloromethane)Can improve yield.Can improve purity.Helps to control the reaction rate, dissipate heat, and can facilitate product isolation.[1]

Visualizations

Synthesis_Pathways Propene Propene Product This compound Propene->Product + BrCl (Markovnikov Addition) Isomers Isomeric Byproducts Propene->Isomers Side Reactions AllylBromide Allyl Bromide Intermediate 1-Bromo-2-propanol AllylBromide->Intermediate + H₂SO₄/H₂O AllylBromide->Isomers Side Reactions Intermediate->Product + SOCl₂ (SN2 Reaction)

Caption: Main synthetic routes to this compound.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckTemp Check Temperature Control (Low Temp Preferred) Problem->CheckTemp Yes Success Optimized Yield and Purity Problem->Success No CheckPurity Verify Reactant Purity CheckTemp->CheckPurity CheckStoich Optimize Stoichiometry CheckPurity->CheckStoich CheckWorkup Improve Workup/ Purification CheckStoich->CheckWorkup CheckWorkup->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloropropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route.

  • From Halogenation of Propane: This method is challenging and often results in a mixture of isomers with similar physical properties, such as 1-bromo-1-chloropropane, 2-bromo-2-chloropropane, and 1-bromo-3-chloropropane (B140262), as well as various di-brominated and di-chlorinated propanes.[1] Separating these isomers is often difficult.[1]

  • From 1-Bromo-2-propanol (B8343): When synthesizing from 1-bromo-2-propanol and a chlorinating agent like thionyl chloride (SOCl₂), common impurities include unreacted 1-bromo-2-propanol and acidic byproducts like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1]

  • From Allyl Chloride: The reaction of allyl chloride with hydrogen bromide can yield both 1-bromo-3-chloropropane and 2-bromo-1-chloropropane.[2]

Q2: How can I effectively remove acidic byproducts from my crude product?

A2: An aqueous workup is the standard procedure. Wash the crude product in a separatory funnel with a dilute aqueous base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and remove acidic impurities like HCl.[2][3] This is often followed by a wash with water and then a wash with saturated sodium chloride solution (brine) to aid in the separation of aqueous and organic layers.

Q3: What is the recommended method for separating this compound from its isomers?

A3: Fractional distillation is the most effective method for separating this compound from isomers with different boiling points.[1][2] For example, this compound has a boiling point of approximately 115-118°C, which allows for its separation from 1-bromo-3-chloropropane (boiling point ~142°C).[2]

Q4: My purified this compound is discolored (pale yellow/brown). What is the likely cause and how can I fix it?

A4: Discoloration often indicates thermal decomposition or the presence of trace impurities. Halogenated alkanes can undergo dehydrohalogenation (elimination of HBr or HCl) at elevated temperatures, leading to the formation of alkenes and other colored byproducts.[1] To mitigate this, consider using vacuum distillation to lower the boiling point and reduce thermal stress on the compound. If the product is already discolored, passing it through a short plug of activated carbon or silica (B1680970) gel may remove the colored impurities.

Q5: Can I use chromatography for purification?

A5: While distillation is preferred for bulk purification, chromatographic methods are suitable for high-purity applications or for analyzing residual impurities.

  • Gas Chromatography (GC): GC is an excellent analytical technique to check the purity of fractions obtained from distillation and can be used to quantify haloacetonitriles and volatile organochlorine compounds.[4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of related halogenated propanes and may be adapted for small-scale preparative separations.[5]

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation 1. Inefficient fractionating column. 2. Boiling points of impurities are too close to the product. 3. Distillation performed too quickly.1. Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Check the identity of impurities via GC-MS or NMR. If isomers are present, very careful fractional distillation is required. 3. Reduce the distillation rate to allow for proper vapor-liquid equilibrium.
Product Decomposes in Distillation Pot 1. Distillation temperature is too high. 2. Presence of contaminants that catalyze decomposition.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Ensure all acidic or basic impurities are removed during the aqueous workup before distillation.
Emulsion Forms During Aqueous Wash 1. Vigorous shaking of the separatory funnel. 2. Presence of acidic or basic impurities acting as surfactants.1. Gently invert the separatory funnel for mixing instead of shaking vigorously. 2. Add a saturated solution of sodium chloride (brine) to help break the emulsion. Let the mixture stand for an extended period.
Product is Wet (Contains Water) After Drying 1. Insufficient amount of drying agent used. 2. Drying agent was not left in contact with the organic layer long enough. 3. The drying agent used was not effective.1. Add more anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) until it no longer clumps together. 2. Allow the organic layer to stand over the drying agent for at least 15-30 minutes with occasional swirling. 3. Use a more efficient drying agent like anhydrous magnesium sulfate (B86663).

Data Presentation

Table 1: Physical Properties of this compound and Related Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 3017-96-7C₃H₆BrCl157.44~118[6]
2-Bromo-1-chloropropane3017-95-6C₃H₆BrCl157.44N/A
1-Bromo-3-chloropropane109-70-6C₃H₆BrCl157.44~142[2]
2-Bromo-2-chloropropane2310-98-7C₃H₆BrCl157.44N/A

Note: The significant difference in boiling points between this compound and 1-Bromo-3-chloropropane highlights the feasibility of separation via fractional distillation.[2]

Experimental Protocols

Protocol 1: General Purification via Aqueous Workup and Fractional Distillation

This protocol assumes the crude product was synthesized and is now in an organic solvent or is the neat liquid.

  • Acid Removal: Transfer the crude product to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release any CO₂ gas that evolves. Drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the organic layer in the separatory funnel. Mix by gentle inversion and drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Mix and drain the aqueous layer. This step helps remove residual water from the organic phase.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in portions, swirling the flask after each addition. Continue adding until the drying agent no longer clumps together and flows freely, indicating the solution is dry.

  • Filtration: Decant or filter the dried liquid to remove the drying agent, collecting the clear product in a round-bottom flask suitable for distillation.

  • Fractional Distillation:

    • Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser for efficient separation.

    • Add a few boiling chips or a magnetic stir bar to the flask.

    • Slowly heat the flask. Discard any initial low-boiling distillate.

    • Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~115-118°C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Storage: Store the purified, colorless liquid in a tightly sealed container, protected from light.[7] Avoid using aluminum or galvanized containers.[7]

Visualizations

PurificationWorkflow cluster_workup Aqueous Workup cluster_purification Final Purification crude Crude Product wash 1. Wash with NaHCO₃ 2. Wash with H₂O 3. Wash with Brine crude->wash dry Dry with MgSO₄ wash->dry distill Fractional Distillation dry->distill pure Pure 1-Bromo- 2-chloropropane distill->pure impurities Impurities (Isomers, High-Boilers) distill->impurities

Caption: General workflow for the purification of this compound.

TroubleshootingFlowchart cluster_solutions Corrective Actions start Distilled Product has Low Purity q1 Are boiling points of contaminants known? start->q1 sol1 Use a more efficient fractionating column (e.g., packed or long Vigreux). q1->sol1 Yes, BPs are close sol4 Analyze impurities via GC-MS or NMR to identify and plan separation strategy. q1->sol4 No sol2 Reduce distillation rate to improve separation. sol1->sol2 sol3 Consider vacuum distillation to alter relative volatilities. sol2->sol3

Caption: Troubleshooting flowchart for low purity after distillation.

References

Handling and storage safety precautions for 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide to the handling and storage of halogenated alkanes. A specific Safety Data Sheet (SDS) for 1-Bromo-2-chloropropane (CAS No. 3017-96-7) was not available through our search. The information provided below is based on general safety protocols for similar chemicals and must not be substituted for a substance-specific SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain a comprehensive SDS from their chemical supplier before handling, storing, or using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A: Given the potential hazards, it is recommended to use the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton®). It is important to consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A lab coat, chemical-resistant apron, or coveralls.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Q3: What are the proper storage conditions for this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2]

Q4: What should I do in case of a spill?

A: In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE as described in Q2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Q5: What are the first-aid measures for exposure to this compound?

A: The following first-aid procedures are generally recommended for exposure to halogenated alkanes:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Quantitative Data Summary

As no specific quantitative data for this compound was found, the following table presents data for a related compound, 1-Bromo-3-chloropropane, for illustrative purposes only. This data should not be used for this compound.

PropertyValue (for 1-Bromo-3-chloropropane)
Flash Point57 °C (134.6 °F)
Boiling Point141-142 °C (286-288 °F)
Density1.59 g/cm³

Experimental Protocols

Detailed experimental protocols should be designed based on the specific requirements of your research and the comprehensive safety information provided in the substance-specific Safety Data Sheet (SDS) from your supplier. Always conduct a thorough risk assessment before beginning any new experiment.

Safety Workflow Diagram

The following diagram illustrates a logical workflow for the safe handling and storage of halogenated alkanes like this compound.

Safe Handling and Storage Workflow for Halogenated Alkanes cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Response a Obtain & Review SDS b Conduct Risk Assessment a->b c Prepare PPE & Engineering Controls b->c d Work in Fume Hood c->d Proceed to Handling e Ground Equipment d->e k First Aid d->k If Exposure Occurs f Dispense Carefully e->f g Tightly Seal Container f->g After Use j Spill Response f->j If Spill Occurs h Store in Cool, Dry, Ventilated Area g->h h->d For Next Use i Segregate from Incompatibles h->i l Report Incident j->l k->l

Caption: Workflow for safe handling and storage of halogenated alkanes.

References

Technical Support Center: 1-Bromo-2-chloropropane Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-chloropropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways: nucleophilic substitution and elimination (dehydrohalogenation). Under environmental conditions, hydrolysis, oxidation, and reduction can also contribute to its degradation. The C-Br bond is weaker than the C-Cl bond, making the bromine atom a better leaving group in many reactions.

Q2: Which halogen is more likely to be displaced in a nucleophilic substitution reaction?

A2: The bromide ion (Br-) is a better leaving group than the chloride ion (Cl-) because it is a weaker base. Therefore, in nucleophilic substitution reactions, the bromine atom is more readily displaced by a nucleophile.

Q3: What are the expected products of dehydrohalogenation of this compound?

A3: Dehydrohalogenation of this compound can result in the formation of three possible alkene products: 1-bromo-1-propene, 3-bromo-1-propene, and 2-chloropropene. The specific product distribution depends on the reaction conditions, particularly the base used.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is significantly influenced by pH. Under neutral to acidic conditions, hydrolysis is generally slow. However, under basic (alkaline) conditions, the rate of dehydrohalogenation increases substantially, leading to faster degradation.

Q5: Is this compound susceptible to photodegradation?

A5: While direct photolysis is not a primary degradation pathway, this compound can be degraded in the atmosphere by reacting with photochemically produced hydroxyl radicals.

Troubleshooting Guides

Issue: Inconsistent results in stability studies.

Potential Cause Troubleshooting Step
Sample Volatility This compound is a volatile compound. Ensure that all sample vials are properly sealed with PTFE-lined septa to prevent loss of the analyte. Use autosampler vials with minimal headspace.
Contaminated Solvents or Reagents Use high-purity solvents and reagents. Run blank samples to check for contamination.
Inconsistent Temperature Control Maintain a constant and uniform temperature throughout the experiment, as degradation rates are temperature-dependent. Use a calibrated incubator or water bath.
Photodegradation While not the primary pathway, prolonged exposure to UV light can cause degradation. Protect samples from light by using amber vials or covering them with aluminum foil.

Issue: Poor peak shape or resolution in GC-MS analysis.

Potential Cause Troubleshooting Step
Active Sites in the GC System Halogenated compounds can interact with active sites in the injector liner, column, or detector. Use a deactivated liner and a column suitable for halogenated compounds.
Improper Injection Technique Optimize injection volume and speed to prevent backflash or band broadening.
Column Bleed Condition the column according to the manufacturer's instructions. If bleed persists, the column may need to be replaced.
Co-elution with Matrix Components Optimize the GC temperature program to improve separation. If necessary, use a more selective mass spectrometry method (e.g., Selected Ion Monitoring - SIM).

Quantitative Data

The following tables provide estimated degradation rate data for this compound based on data from structurally similar compounds. These values should be used as a reference and may vary depending on specific experimental conditions.

Table 1: Estimated Abiotic Degradation Half-Lives of this compound

Degradation Pathway Conditions Estimated Half-Life Reference Compound(s)
Hydrolysis Neutral pH, 25°CMonths to Years1,2-dibromo-3-chloropropane[1]
Hydrolysis pH 9, 25°CWeeks to Months1,2-dibromo-3-chloropropane[1]
Atmospheric Oxidation Reaction with OH radicalsDays to Weeks1-bromopropane[2]

Table 2: Factors Influencing Degradation Rates

Factor Effect on Degradation Rate
Temperature Increased temperature generally increases the rate of all degradation pathways.
pH Increased pH (alkaline conditions) significantly increases the rate of dehydrohalogenation.
Presence of Nucleophiles Increases the rate of nucleophilic substitution.
Oxygen Availability Crucial for oxidative degradation pathways.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Degradation Rate

  • Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol). Prepare buffered aqueous solutions at various pH values (e.g., 4, 7, 9).

  • Sample Preparation: In amber glass vials with PTFE-lined septa, spike the buffered solutions with the stock solution to a known concentration. Prepare triplicate samples for each pH and a control sample with a non-reactive solvent.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals, sacrifice one vial from each set.

  • Analysis: Extract the remaining this compound from the aqueous solution using a suitable solvent (e.g., hexane). Analyze the extract using GC-MS.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will be the negative of the first-order rate constant (-k). The half-life can be calculated as ln(2)/k.

Visualizations

DegradationPathways cluster_substitution Nucleophilic Substitution cluster_elimination Dehydrohalogenation cluster_environmental Environmental Degradation This compound This compound Substitution_Product Substitution Product (e.g., Alcohol, Nitrile) This compound->Substitution_Product  + Nucleophile - Bromide/Chloride Alkene_Products Alkene Products (e.g., 1-bromo-1-propene, 2-chloropropene) This compound->Alkene_Products  + Base - HBr/HCl Hydrolysis_Product Hydrolysis Product (Propanediol derivatives) This compound->Hydrolysis_Product + H2O Oxidation_Products Oxidation Products This compound->Oxidation_Products + Oxidants (e.g., •OH) Reduction_Product Reduction Product (Propane) This compound->Reduction_Product + Reducing agents

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow A Prepare Stock and Buffered Solutions B Spike Buffered Solutions in Vials A->B C Incubate at Constant Temperature B->C D Sacrifice Vials at Time Intervals C->D E Extract Analyte D->E F Analyze by GC-MS E->F G Determine Rate Constant and Half-life F->G

Caption: Workflow for determining the hydrolytic degradation rate.

References

Overcoming low reactivity in 1-Bromo-2-chloropropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-chloropropane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this compound in various chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the halogens in this compound?

A1: In this compound, the bromine atom is attached to a primary carbon, while the chlorine atom is on a secondary carbon. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making bromide a better leaving group.[1][2] Therefore, nucleophilic substitution reactions will preferentially occur at the primary carbon, displacing the bromine atom.[1]

Q2: Why is my nucleophilic substitution reaction with this compound proceeding slowly or not at all?

A2: Low reactivity in nucleophilic substitution reactions with this compound can be attributed to several factors:

  • Nucleophile Strength: Weak nucleophiles will react slower than strong nucleophiles.

  • Solvent Choice: Protic solvents can solvate the nucleophile, reducing its effectiveness. Polar aprotic solvents like DMF or DMSO are often preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly, making it more reactive.[3]

  • Temperature: The reaction may require heating to overcome the activation energy barrier.

  • Steric Hindrance: While the primary bromide is relatively unhindered, bulky nucleophiles may still experience some steric repulsion.

Q3: How can I achieve selective substitution at the primary carbon (C-Br bond)?

A3: Selective substitution at the C-1 position is generally favored due to the higher reactivity of the C-Br bond.[1] To enhance selectivity:

  • Use mild reaction conditions (e.g., lower temperatures) to favor the kinetically controlled product.

  • Employ a strong nucleophile that will preferentially attack the more reactive primary alkyl halide.

  • Choose a polar aprotic solvent to promote the S(_N)2 mechanism, which is more favorable at the less sterically hindered primary carbon.

Q4: I am observing a mixture of products, including elimination products. How can I minimize this?

A4: The formation of elimination products (alkenes) competes with nucleophilic substitution, especially when using a strong base as a nucleophile.[4] To minimize elimination:

  • Use a non-basic or weakly basic nucleophile. For example, azide (B81097) (N(_3)

    ^{-}
    ) and cyanide (CN
    ^{-}
    ) are good nucleophiles but relatively weak bases.

  • Avoid high reaction temperatures, as heat tends to favor elimination over substitution.

  • Use a less sterically hindered base if elimination is desired, as bulky bases favor the formation of the Hofmann (less substituted) product.

Q5: I am having trouble initiating the Grignard reaction with this compound. What should I do?

A5: Difficulty in initiating a Grignard reaction is a common issue. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water or alcohols. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Activate the Magnesium: The surface of the magnesium turnings can have a layer of magnesium oxide that prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or by crushing the magnesium turnings with a glass rod.

  • Initiate with Heat: Gentle heating with a heat gun can help initiate the reaction. Once started, the reaction is typically exothermic.

  • Sonication: Using an ultrasonic bath can also help to initiate the reaction by breaking up the oxide layer on the magnesium surface.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Substitution
Symptom Possible Cause Recommended Solution
Reaction is sluggish or incompleteInsufficient temperatureGradually increase the reaction temperature and monitor by TLC.
Poor solvent choiceSwitch to a polar aprotic solvent such as DMF or DMSO.
Nucleophile is too weakConsider using a stronger nucleophile.
Competing elimination reactionUse a less basic nucleophile and lower the reaction temperature.
Product is difficult to isolateFormation of side productsOptimize reaction conditions for selectivity. Purify the product using column chromatography.
Guide 2: Grignard Reagent Formation Failure
Symptom Possible Cause Recommended Solution
Reaction does not initiateMagnesium surface is passivatedAdd a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Presence of moistureEnsure all glassware is flame-dried and solvents are anhydrous.
Low-quality magnesiumUse fresh, high-quality magnesium turnings.
Reaction starts but then stopsInsufficient mixingEnsure efficient stirring to maintain contact between the alkyl halide and magnesium.
Localized high concentration of alkyl halideAdd the this compound solution dropwise to maintain a steady reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol describes a typical S(_N)2 reaction at the primary carbon of this compound.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-azido-2-chloropropane.

  • Purify the product by vacuum distillation if necessary.

Expected Yield: Based on similar reactions with primary alkyl halides, yields are typically in the range of 80-95%.[3]

Protocol 2: Formation of Grignard Reagent and Reaction with Acetone (B3395972)

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (acetone).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Grignard Reagent Formation:

    • Set up a dry three-neck round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer.

    • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If not, gently warm the flask.

    • Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude tertiary alcohol product.

    • Purify by column chromatography or distillation.

Visualizations

Reactivity_Pathway cluster_main Reactions of this compound This compound This compound Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) This compound->Nucleophilic Substitution (SN2) Strong Nucleophile, Polar Aprotic Solvent Elimination (E2) Elimination (E2) This compound->Elimination (E2) Strong, Bulky Base, Heat Grignard Formation Grignard Formation This compound->Grignard Formation Mg, Anhydrous Ether/THF 1-Substituted-2-chloropropane 1-Substituted-2-chloropropane Nucleophilic Substitution (SN2)->1-Substituted-2-chloropropane Propene derivatives Propene derivatives Elimination (E2)->Propene derivatives Grignard Reagent Grignard Reagent Grignard Formation->Grignard Reagent

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Reaction Yield start Low Yield Observed check_temp Is reaction temperature optimized? start->check_temp increase_temp Increase temperature check_temp->increase_temp No check_solvent Is a polar aprotic solvent being used? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_nucleophile Is the nucleophile strong enough? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile stronger_nucleophile Use a stronger nucleophile check_nucleophile->stronger_nucleophile No check_elimination Are elimination products observed? check_nucleophile->check_elimination Yes stronger_nucleophile->check_elimination minimize_elimination Use less basic nucleophile, lower temperature check_elimination->minimize_elimination Yes end_node Yield Improved check_elimination->end_node No minimize_elimination->end_node

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Analysis of 1-Bromo-2-chloropropane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals identifying impurities in 1-Bromo-2-chloropropane using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect to see in a sample of this compound?

A1: Impurities in this compound often originate from the synthetic route used for its preparation. Common impurities may include positional isomers, products of side reactions, and unreacted starting materials.[1] Potential impurities to monitor are listed in the table below.

Q2: How can I definitively identify this compound and its impurities in my GC-MS data?

A2: Identification relies on two key pieces of information from your GC-MS analysis: the retention time and the mass spectrum.

  • Retention Time: Compare the retention time of your primary peak with that of a certified reference standard for this compound.

  • Mass Spectrum: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for its molecular ion and any fragments containing bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2] This results in a distinctive cluster of peaks for ions containing these halogens.[2][3]

Q3: What are the characteristic mass spectral features of this compound?

A3: The mass spectrum will show a molecular ion peak cluster corresponding to the different isotopic combinations of bromine and chlorine. Common fragmentation pathways for haloalkanes involve the cleavage of carbon-halogen and carbon-carbon bonds.[1] Expect to see fragment ions resulting from the loss of Br, Cl, HBr, HCl, and various alkyl fragments. The isotopic patterns in these fragment ions are crucial for their identification.[2][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Active sites in the injector liner or column Deactivate the liner or use a new, silanized liner. Trim the first few centimeters of the analytical column.[5]
Column Overload Dilute the sample or use a split injection with a higher split ratio.[6]
Inappropriate Injector Temperature Optimize the injector temperature. If it's too low, analytes may not vaporize efficiently. If it's too high, degradation can occur.
Carrier Gas Flow Rate Too Low Increase the carrier gas flow rate to the optimal linear velocity for your column.[5]

Problem 2: Ghost Peaks or Carryover

Possible Cause Recommended Solution
Contamination from previous injections Run a solvent blank to confirm carryover. Increase the GC oven temperature at the end of the run and hold for a longer time to elute all components.[7]
Septum Bleed Use a high-quality, low-bleed septum and ensure the septum purge is active.[8]
Contaminated Syringe Thoroughly clean the syringe with an appropriate solvent or use a new syringe.

Problem 3: Baseline Instability or Drift

Possible Cause Recommended Solution
Column Bleed Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[7]
Contaminated Carrier Gas Use high-purity carrier gas and ensure gas purifiers are installed and functioning correctly.[5]
Leak in the System Perform a leak check of the GC system, paying close attention to the injector, column fittings, and detector connections.[9]

Problem 4: Poor Resolution or Peak Overlap

Possible Cause Recommended Solution
Inadequate GC Temperature Program Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
Improper Column Selection Ensure the GC column stationary phase is appropriate for separating halogenated hydrocarbons. A non-polar or medium-polarity column is typically suitable.
Column Degradation Replace the analytical column if it is old or has been subjected to harsh conditions.[7]

Data Presentation

Table 1: Potential Impurities in this compound and their Expected Molecular Ion (M+) Isotopic Patterns

ImpurityChemical FormulaMolecular Weight (Monoisotopic)Expected M+ Isotopic Cluster (m/z) and Approximate Ratios
1-Bromo-1-chloropropaneC₃H₆BrCl155.93156:158:160 (3:4:1)
2-Bromo-2-chloropropaneC₃H₆BrCl155.93156:158:160 (3:4:1)
1-Bromo-3-chloropropaneC₃H₆BrCl155.93156:158:160 (3:4:1)
1,2-DibromopropaneC₃H₆Br₂199.88200:202:204 (1:2:1)
1,2-DichloropropaneC₃H₆Cl₂111.98112:114:116 (9:6:1)
1-Bromo-2-propanolC₃H₇BrO137.97138:140 (1:1)
Allyl BromideC₃H₅Br119.95120:122 (1:1)

Experimental Protocols

GC-MS Method for Impurity Profiling of this compound

This protocol provides a general framework. Optimization may be required based on the specific instrumentation and impurities of interest.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dilute the sample in a suitable solvent (e.g., Dichloromethane, Hexane) to a final concentration of 1 mg/mL in a volumetric flask.

    • Transfer an aliquot to a GC vial for analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp rate: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Mode: Full Scan.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Identify the main component peak of this compound based on its retention time and comparison with a reference standard.

    • For each impurity peak, analyze the corresponding mass spectrum.

    • Compare the obtained mass spectra with a spectral library (e.g., NIST) and interpret the fragmentation patterns, paying close attention to the isotopic distributions for bromine and chlorine, to identify the impurities.[10]

    • Quantify impurities using a suitable method, such as area percent normalization or by using certified reference standards for specific impurities if available.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Mass_Spectra Mass Spectra Analysis Peak_Integration->Mass_Spectra Library_Search Spectral Library Search Mass_Spectra->Library_Search Identification Impurity Identification Library_Search->Identification

Caption: Workflow for GC-MS impurity analysis.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_ghost_peaks Ghost Peaks / Carryover cluster_baseline Baseline Issues Problem Chromatographic Problem Observed Active_Sites Check for Active Sites Problem->Active_Sites Overload Check for Column Overload Problem->Overload Temp_Flow Check Temperature & Flow Problem->Temp_Flow Contamination Check for Contamination Problem->Contamination Septum_Bleed Check Septum Bleed Problem->Septum_Bleed Column_Bleed Check Column Bleed Problem->Column_Bleed Leaks Check for Leaks Problem->Leaks Solution1 Solution1 Active_Sites->Solution1 Deactivate/Trim Column Solution2 Solution2 Overload->Solution2 Dilute Sample Solution3 Solution3 Temp_Flow->Solution3 Optimize Method Solution4 Solution4 Contamination->Solution4 Run Solvent Blank Solution5 Solution5 Septum_Bleed->Solution5 Replace Septum Solution6 Solution6 Column_Bleed->Solution6 Condition Column Solution7 Solution7 Leaks->Solution7 Perform Leak Check

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Safe Disposal of 1-Bromo-2-chloropropane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of 1-Bromo-2-chloropropane waste. It includes frequently asked questions (FAQs) and troubleshooting for issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does its waste require special handling?

This compound (CAS No: 3017-96-7) is a halogenated alkane with the chemical formula C3H6BrCl.[1] It is a colorless to pale yellow liquid with a sweet, chloroform-like odor.[2] Due to the presence of bromine and chlorine atoms, it is classified as a halogenated solvent.[3][4] Halogenated solvent waste is considered hazardous and is subject to stringent disposal regulations to prevent environmental pollution and health risks.[3][5] Improper disposal, such as in landfills or down the sanitary sewer, is prohibited.[3]

Q2: How should I collect and store this compound waste in the laboratory?

All waste containing this compound must be collected in designated, leak-proof containers with screw-top caps.[3] These containers should be clearly labeled as "Halogenated Solvent Waste" and include the major components of the mixture. It is crucial to segregate halogenated waste from non-halogenated solvent waste to avoid cross-contamination and significantly higher disposal costs.[3][4] Store the waste containers in a cool, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and bases.[5][6][7]

Q3: What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor.[6][8] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[8][9] Some sources suggest it may be a possible cancer hazard based on animal data and may have reproductive toxicity effects.[6] Always handle this chemical in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

Q4: Can I neutralize or treat this compound waste in the lab before disposal?

No, in-lab treatment of halogenated solvent waste like this compound is generally not recommended or permitted. These compounds require high-temperature incineration for proper disposal to minimize the formation of toxic byproducts.[3] Attempting to neutralize or treat this waste without the proper equipment and expertise can lead to dangerous reactions and the release of hazardous substances.

Troubleshooting Guide

Issue Probable Cause Solution
Accidental mixing of halogenated and non-halogenated waste. Improper waste segregation practices.The entire mixture must now be treated as halogenated solvent waste. Immediately label the container as "Halogenated Solvent Waste" and ensure all future waste is properly segregated. Inform your institution's Environmental Health & Safety (EHS) office.
The waste container for this compound is full. Normal accumulation of waste from experimental procedures.Do not overfill the container. Seal the full container and attach a properly completed hazardous waste tag. Store it in the designated satellite accumulation area and request a pickup from your institution's EHS office.
A small spill of this compound occurs. Accidental mishandling during transfer or use.Evacuate the immediate area and remove all sources of ignition.[6][10] Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[6][7] Collect the contaminated absorbent material in a sealed container, label it as "Halogenated Solvent Waste," and dispose of it through your EHS office.[7]
Uncertainty about whether a solvent mixture is halogenated. Complex experimental procedures with multiple reagents.If a solvent mixture contains any amount of a halogenated compound (containing F, Cl, Br, or I), it must be treated as halogenated waste.[3] Even low concentrations (e.g., 1,000 ppm) can require the entire mixture to be managed as halogenated.[3] When in doubt, always classify the waste as halogenated.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C3H6BrCl[1][11]
Molecular Weight 157.44 g/mol [1][12]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~118 °C[1]
Flash Point 27.55 °C[1]
Density 1.5310 g/cm³[1]
Vapor Pressure 22.696 mmHg at 25°C[1]
Water Solubility Limited/Poorly soluble[2]

Detailed Experimental Protocol: Alkene Synthesis via Dehalogenation (Example)

This protocol describes a representative experiment that would generate this compound waste.

Objective: To synthesize propene from this compound via a dehalogenation reaction using zinc dust.

Materials:

  • This compound

  • Zinc dust

  • Ethanol (B145695) (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus

  • Appropriate PPE (fume hood, safety goggles, gloves, lab coat)

Procedure:

  • Set up the reaction apparatus in a chemical fume hood. A round-bottom flask is fitted with a reflux condenser. The top of the condenser is connected to a gas collection system to capture the propene gas.

  • In the round-bottom flask, add 10 mL of ethanol followed by 5 grams of zinc dust.

  • Slowly add 5 mL of this compound to the flask.

  • Gently heat the mixture using the heating mantle to initiate the reaction.

  • Allow the reaction to proceed under reflux for 1 hour. The propene gas generated will be collected.

  • After the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • The remaining liquid in the flask, containing unreacted reagents, solvent, and zinc salts, is now considered halogenated waste.

  • Carefully decant the liquid waste into a designated "Halogenated Solvent Waste" container. The unreacted zinc dust should be treated as contaminated solid waste and disposed of according to institutional guidelines.

Waste Disposal Workflow

G cluster_0 Laboratory Procedure cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Experiment using This compound B Generate Liquid and Solid Waste A->B C Is the waste halogenated? B->C D Collect in 'Halogenated Solvent Waste' Container C->D Yes E Collect in 'Non-Halogenated Solvent Waste' Container C->E No F Label Container with Contents and Hazard Info D->F E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup from EHS Office G->H I Proper Disposal by Licensed Facility (Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Troubleshooting guide for reactions with 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloropropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nucleophilic substitution reaction is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in nucleophilic substitution reactions with this compound are often due to competing elimination reactions, suboptimal reaction conditions, or issues with reactant purity.

Troubleshooting Steps:

  • Minimize Elimination: this compound is a secondary halide, making it susceptible to E2 elimination, especially with strong, bulky bases.[1] To favor substitution (SN2), consider the following:

    • Choice of Nucleophile/Base: Use a good nucleophile that is a weak base.[2] Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻). Avoid strong, sterically hindered bases like potassium tert-butoxide if substitution is the desired outcome.

    • Temperature: Lower reaction temperatures generally favor substitution over elimination.[3][4] Avoid excessive heating.

    • Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.[5] Protic solvents like ethanol (B145695) or water can promote elimination.[4][6]

  • Optimize Reaction Conditions:

    • Reactant Purity: Ensure that your this compound and nucleophile are pure. Impurities can lead to undesired side reactions.

    • Concentration: Ensure appropriate concentrations of your reactants as specified in your protocol.

  • Leaving Group Considerations: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[7] Under kinetically controlled conditions (lower temperatures), substitution is more likely to occur at the carbon bearing the bromine atom.[7]

Q2: I am observing a significant amount of alkene byproduct in my reaction. How can I suppress this elimination reaction?

A2: The formation of alkenes (e.g., 2-chloropropene (B1346963) or 1-bromopropene) is a common issue due to the E2 elimination pathway competing with the SN2 substitution pathway.

Strategies to Minimize Elimination:

  • Base/Nucleophile Selection:

    • Avoid strong, bulky bases like potassium tert-butoxide, which are specifically used to promote elimination.[6][8]

    • Use a nucleophile with low basicity. For example, sodium azide (NaN₃) or sodium cyanide (NaCN) are good nucleophiles but relatively weak bases.

  • Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures significantly favor elimination.[3][4]

  • Solvent Choice:

    • Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).[5] Avoid alcoholic solvents like ethanol, which can act as a base and promote elimination.[4][6]

  • Concentration:

    • Use a lower concentration of the base/nucleophile. High concentrations of strong bases favor the bimolecular E2 reaction.[4]

Q3: I am trying to perform a Grignard reaction with this compound, but it is failing to initiate or giving a low yield. What should I do?

A3: Grignard reactions with haloalkanes can be sensitive to reaction conditions. Failure to initiate and low yields are common problems.

Troubleshooting a Grignard Reaction:

  • Initiation Issues:

    • Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents (typically diethyl ether or THF) are used.[9]

    • Gentle Heating: Gentle heating of the solvent may be required to initiate the reaction.

  • Low Yield:

    • Side Reactions: Wurtz-type coupling is a common side reaction. This can be minimized by adding the this compound solution slowly to the magnesium suspension.

    • Reaction with Solvent: Prolonged heating in THF can lead to ring-opening reactions. Avoid excessively long reaction times at reflux.

    • Elimination: The Grignard reagent itself is a strong base and can cause elimination reactions with unreacted this compound. Slow addition of the alkyl halide is crucial.

Data Presentation

The following table provides illustrative data on the competition between substitution (SN2) and elimination (E2) for a similar secondary alkyl halide, 2-bromopropane, under various conditions. This data can help guide the choice of reaction conditions for this compound.

SubstrateBase/NucleophileSolventTemperature (°C)% SN2 Product% E2 ProductReference
2-BromopropaneNaOEtEthanol251882[10]
2-BromopropaneNaOEtEthanol80991[10]
2-BromopropaneNaOEt60% aq. EtOH454753[10]
Isopropyl bromideNaOHEthanol552971[5]
Isopropyl bromideNaOCH₃DMSO25397[5]

Note: Data presented is for 2-bromopropane/isopropyl bromide, a structurally similar secondary halide, to illustrate general trends.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Azide (Illustrative)

This protocol describes a general procedure for the nucleophilic substitution of this compound with sodium azide to form 1-azido-2-chloropropane.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the mixture at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to increase the reaction rate, but monitor for the formation of elimination byproducts by TLC or GC.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: Dehydrohalogenation with Potassium tert-Butoxide (Illustrative)

This protocol provides a general method for the elimination reaction of this compound to yield a mixture of halogenated alkenes.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (B103910), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen).[6]

  • Add potassium tert-butoxide (1.2 eq) to the solution.[6]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.[6]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Carefully quench the reaction by adding water.[6]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).[6]

  • Wash the combined organic layers with water and then brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • The crude product can be purified by distillation.[6]

Mandatory Visualization

Substitution_vs_Elimination cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Substrate This compound SN2_Product Substitution Product Substrate->SN2_Product SN2 E2_Product Elimination Product (Alkene) Substrate->E2_Product E2 SN2_Conditions Good Nucleophile (weak base) Low Temperature Polar Aprotic Solvent E2_Conditions Strong, Bulky Base High Temperature Protic/Alcoholic Solvent Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Byproducts) Check_Reaction_Type Desired Reaction? Start->Check_Reaction_Type Substitution Nucleophilic Substitution Check_Reaction_Type->Substitution Substitution Elimination Elimination Check_Reaction_Type->Elimination Elimination Troubleshoot_Sub Low Yield of Substitution Product? Substitution->Troubleshoot_Sub Troubleshoot_Elim High Alkene Byproduct? Elimination->Troubleshoot_Elim Optimize_Sub Use weak base/good nucleophile Lower temperature Use polar aprotic solvent Troubleshoot_Sub->Optimize_Sub Yes End Optimized Reaction Troubleshoot_Sub->End No Troubleshoot_Elim->Optimize_Sub Yes Troubleshoot_Elim->End No Optimize_Sub->End Optimize_Elim Use strong, bulky base Increase temperature Use alcoholic solvent

References

Preventing polymerization of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the potential for unwanted polymerization of 1-Bromo-2-chloropropane during storage and experimentation. While this compound is not typically prone to polymerization under standard conditions, this guide addresses preventative measures for experiments involving high heat, potential radical initiators, or other reactive conditions.[1]

Troubleshooting Guide: Unwanted Polymerization

If you suspect unwanted polymerization or side-reactions in your experiments with this compound, consider the following potential causes and solutions.

Observation Potential Cause Recommended Action
Increased viscosity, gel formation, or solid precipitation in the reaction mixture.Initiation of a polymerization cascade.1. Immediately cool the reaction vessel. 2. Add a suitable inhibitor (see Table 1). 3. Re-evaluate the experimental parameters (temperature, initiators).
Discoloration of the compound upon storage.Slow degradation or reaction, potentially leading to reactive species.1. Ensure storage conditions are optimal (cool, dark, inert atmosphere). 2. Test for peroxide formation if applicable. 3. Consider re-purification or using a fresh batch of the compound.
Inconsistent reaction yields or unexpected byproducts.Competing polymerization side-reactions.1. Lower the reaction temperature. 2. Introduce a radical scavenger or inhibitor to the reaction mixture. 3. Ensure all reagents and solvents are free from contaminants that could act as initiators.

Frequently Asked Questions (FAQs)

Q1: Does this compound readily polymerize?

A1: Under normal handling and storage conditions, hazardous polymerization of this compound is not expected to occur.[1] However, like many reactive organic compounds, unwanted side reactions can be initiated under specific experimental conditions such as high temperatures, in the presence of strong radical initiators, or upon exposure to UV light.[2]

Q2: What are the signs of potential polymerization?

A2: Signs of polymerization can include an unexpected increase in viscosity, the formation of a gel or solid precipitate, or a significant change in the color of the solution. In exothermic reactions, an uncontrolled rise in temperature could also indicate a runaway polymerization.

Q3: How can I prevent polymerization during my experiments?

A3: To minimize the risk of unwanted side reactions, it is crucial to control your experimental parameters. This includes maintaining the recommended reaction temperature, using purified reagents and solvents, and avoiding unintentional introduction of radical initiators. In reactions where radical pathways are a concern, the addition of a suitable inhibitor may be beneficial.

Q4: What type of inhibitors can be used?

A4: For organic compounds that may undergo free-radical reactions, phenolic inhibitors or stable free radicals are commonly used.[][4][5] Examples include Butylated Hydroxytoluene (BHT), 4-methoxyphenol (B1676288) (MEHQ), or TEMPO.[5] The choice of inhibitor will depend on the specific reaction conditions and the compatibility with other reagents.

Q5: How should this compound be stored to ensure stability?

A5: To maintain the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] Protection from direct sunlight is also recommended. For long-term storage, blanketing with an inert gas such as nitrogen or argon can prevent reactions with atmospheric oxygen and moisture.

Experimental Protocols

Protocol for the Addition of a Polymerization Inhibitor

This protocol provides a general guideline for adding a polymerization inhibitor to this compound before use in a reaction where there is a risk of unwanted radical-induced side reactions.

  • Selection of Inhibitor: Choose an appropriate inhibitor based on the reaction chemistry. For many organic solvents and reagents, BHT or MEHQ are suitable choices.

  • Determine Concentration: The required concentration of the inhibitor is typically low, in the range of 10-100 ppm. Consult relevant literature for the specific monomer or reaction system if available.

  • Preparation of Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor in a solvent that is compatible with your reaction. For example, dissolve a precisely weighed amount of BHT in a small volume of the reaction solvent.

  • Addition to Reagent: Add the calculated volume of the inhibitor stock solution to the this compound to achieve the desired final concentration.

  • Mixing: Gently swirl or stir the mixture to ensure the inhibitor is homogeneously distributed.

  • Proceed with Reaction: The stabilized this compound is now ready to be used in your experiment.

Quantitative Data Summary

The following table summarizes common polymerization inhibitors that can be considered for preventing radical-induced reactions. The choice and concentration should be optimized for the specific experimental conditions.

Table 1: Common Polymerization Inhibitors

InhibitorAbbreviationTypical Concentration Range (ppm)Solubility
4-methoxyphenolMEHQ10 - 1000Soluble in many organic solvents
Butylated hydroxytolueneBHT100 - 200Soluble in non-polar organic solvents
HydroquinoneHQ100 - 1000Soluble in polar organic solvents
PhenothiazinePTZ100 - 500Soluble in various organic solvents
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO10 - 100Soluble in water and organic solvents

Visualizations

Logical Workflow for Preventing Polymerization

The following diagram illustrates a decision-making workflow for handling this compound in research settings to mitigate the risk of unwanted polymerization.

G start Start: Handling this compound storage Storage Conditions start->storage experiment Experimental Setup storage->experiment check_conditions Are reaction conditions harsh? (e.g., >100°C, UV, radical initiator) experiment->check_conditions add_inhibitor Add Polymerization Inhibitor (e.g., BHT, MEHQ) check_conditions->add_inhibitor Yes proceed Proceed with Experiment check_conditions->proceed No add_inhibitor->proceed monitor Monitor Reaction for Signs of Polymerization proceed->monitor end End of Process monitor->end

Caption: A workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2-chloropropane and 1-Bromo-3-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two structural isomers, 1-bromo-2-chloropropane and 1-bromo-3-chloropropane (B140262). Understanding their differential reactivity is crucial for synthetic chemists in designing reaction pathways and predicting product outcomes. The position of the halogen atoms significantly influences the susceptibility of these compounds to nucleophilic substitution and elimination reactions.

Introduction to Isomeric Differences

This compound is a vicinal dihalide, meaning the bromine and chlorine atoms are on adjacent carbons. This arrangement leads to specific electronic and steric interactions that dictate its reaction pathways.[1] The second carbon atom is a chiral center, meaning this compound can exist as two enantiomers.[1][2] In contrast, 1-bromo-3-chloropropane has its halogens on the terminal carbons of the propane (B168953) chain, separated by a methylene (B1212753) group. This separation minimizes direct electronic and steric interactions between the two halogenated centers, leading to more independent reactivity at each site. Both compounds are versatile alkylating agents used in organic synthesis.[3]

Comparative Reactivity Analysis

The primary factors governing the reactivity of these alkyl halides are the nature of the leaving group, the structure of the carbon skeleton (primary vs. secondary), and the reaction conditions.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the key determinant of reactivity is the leaving group ability of the halides. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and the C-Br bond is weaker than the C-Cl bond.[1][4] Consequently, reactions will preferentially occur at the carbon atom bonded to the bromine.[5]

  • This compound: The bromine is attached to a primary carbon (C1), and the chlorine is on a secondary carbon (C2). Nucleophilic attack is sterically favored at the primary C1 position.[6][7] Therefore, under kinetic control, the substitution of bromide is the favored process.[1][4] The reaction typically proceeds via an SN2 mechanism, which is characteristic of primary alkyl halides.[7][8]

  • 1-Bromo-3-chloropropane: Both the bromine and chlorine atoms are attached to primary carbons. As with its isomer, the C-Br bond is more reactive towards nucleophiles.[5] A notable reaction of 1-bromo-3-chloropropane is its ability to undergo intramolecular cyclization with certain nucleophiles or in the presence of metals to form cyclopropane (B1198618) derivatives, a pathway not available to the 1,2-isomer.[9] For example, reaction with sodium cyanide in aqueous ethanol (B145695) yields 4-chlorobutanenitrile as the major product, demonstrating the preferential substitution of the bromide ion.[3][5]

Elimination Reactions

Elimination reactions, which form alkenes, are favored by strong, sterically hindered bases and higher temperatures.[6][10] The regioselectivity of the elimination is determined by the stability of the resulting alkene (Zaitsev's rule) and the accessibility of the protons on the beta-carbons.

  • This compound: As a vicinal dihalide, it can undergo dehydrohalogenation. The elimination of HBr is more facile than the elimination of HCl. This reaction would primarily yield 2-chloropropene. With a very strong base, a twofold elimination can occur to form an alkyne.[1]

  • 1-bromo-3-chloropropane: Elimination of HBr from this molecule leads to the formation of 3-chloropropene (allyl chloride).[11] Theoretical studies on the thermal decomposition of 1-bromo-3-chloropropane show that the elimination of HBr is the major pathway.[11][12]

Data Presentation: Comparative Reactivity Summary

FeatureThis compound1-Bromo-3-chloropropaneRationale
Primary Site of Nucleophilic Attack Carbon-1 (bearing Bromine)Carbon-1 (bearing Bromine)Bromide is a superior leaving group compared to chloride.[1][4][5]
Favored Substitution Mechanism SN2SN2Both isomers have primary carbons bearing the better leaving group, favoring a bimolecular substitution pathway.[7][8]
Relative Rate of Substitution (at C-Br) SlowerFasterThe adjacent chlorine atom in this compound exerts a minor steric and electron-withdrawing inductive effect, slightly hindering the SN2 transition state.
Major Elimination Product (with strong base) 2-Chloropropene3-Chloropropene (Allyl chloride)E2 elimination of the better leaving group (Br⁻) and a proton from an adjacent carbon is the dominant pathway.[11]
Unique Reactivity Pathway Dehalogenation with metals (e.g., Zinc) to form propene.Intramolecular cyclization to form cyclopropane derivatives.[9]The 1,2-dihalide arrangement is ideal for reductive elimination. The 1,3-dihalide structure allows for intramolecular ring formation.

Experimental Protocols

Protocol 1: Comparative Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

Objective: To compare the relative rates of substitution of this compound and 1-bromo-3-chloropropane.

Materials:

  • This compound

  • 1-Bromo-3-chloropropane

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Test tubes, water bath, stopwatch

Procedure:

  • Prepare two separate 0.1 M solutions of this compound and 1-bromo-3-chloropropane in anhydrous acetone.

  • Prepare a 1 M solution of sodium iodide in anhydrous acetone.

  • In two separate, labeled test tubes, place 2 mL of each of the alkyl halide solutions.

  • Equilibrate the test tubes in a water bath at a constant temperature (e.g., 50 °C).

  • Simultaneously add 2 mL of the sodium iodide solution to each test tube, start the stopwatch, and mix thoroughly.

  • Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone).

  • Record the time taken for the first appearance of a persistent precipitate in each test tube. A faster precipitation time indicates a higher reaction rate.

Protocol 2: Comparative Elimination Reaction with Potassium tert-Butoxide

Objective: To compare the major elimination products of this compound and 1-bromo-3-chloropropane.

Materials:

  • This compound

  • 1-Bromo-3-chloropropane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Round-bottom flasks, reflux condensers, heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Set up two identical reflux apparatuses.

  • In one flask, dissolve a specific molar amount of this compound in anhydrous tert-butanol.

  • In the second flask, dissolve the same molar amount of 1-bromo-3-chloropropane in anhydrous tert-butanol.

  • To each flask, add a molar equivalent of potassium tert-butoxide.

  • Heat both reaction mixtures to reflux for a set period (e.g., 2 hours).

  • After cooling, quench the reactions by adding water and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

  • Analyze the resulting product mixtures by GC-MS to identify and quantify the major and minor alkene products.

Visualizations

G cluster_0 Nucleophilic Substitution (SN2) cluster_1 Nu Nu⁻ R1 This compound Nu->R1 Attack at C1 TS1 [Transition State] R1->TS1 P1 Substituted Product (Nu-CH2-CHCl-CH3) TS1->P1 Br1 Br⁻ TS1->Br1 Br⁻ leaves Nu2 Nu⁻ R2 1-Bromo-3-chloropropane Nu2->R2 Attack at C1 TS2 [Transition State] R2->TS2 P2 Substituted Product (Nu-CH2-CH2-CH2-Cl) TS2->P2 Br2 Br⁻ TS2->Br2 Br⁻ leaves

Caption: SN2 reaction pathway for both isomers.

G cluster_0 Elimination (E2) cluster_1 B Base:⁻ R1 This compound B->R1 Abstracts β-proton P1 2-Chloropropene R1->P1 Br⁻ leaves B2 Base:⁻ R2 1-Bromo-3-chloropropane B2->R2 Abstracts β-proton P2 3-Chloropropene R2->P2 Br⁻ leaves

Caption: E2 elimination pathway for both isomers.

G cluster_reactivity Factors Influencing Reactivity cluster_isomers Isomer-Specific Factors Reactivity Overall Reactivity LG Leaving Group Ability (Br⁻ > Cl⁻) Reactivity->LG Sterics Steric Hindrance Reactivity->Sterics Structure Substrate Structure Reactivity->Structure Iso1 This compound (Vicinal Dihalide) Sterics->Iso1 Higher at C2 Slightly higher for C1 SN2 Iso2 1-Bromo-3-chloropropane (1,3-Dihalide) Sterics->Iso2 Lower at C1 & C3 Structure->Iso1 Structure->Iso2

Caption: Logical relationship of factors affecting reactivity.

References

Comparison of synthetic methods for halopropanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Methods of Halopropanes for Researchers and Drug Development Professionals

The synthesis of halopropanes is a fundamental process in organic chemistry, providing key intermediates for the pharmaceutical and chemical industries. The choice of synthetic route depends on several factors, including the desired isomer (1-halo- or 2-halopropane), the available starting materials, and the required scale of the reaction. This guide provides a detailed comparison of the most common synthetic methods for preparing chloropropanes, bromopropanes, and iodopropanes, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the primary methods of halopropane synthesis, allowing for a direct comparison of their efficacy and selectivity.

MethodStarting MaterialReagentsProduct(s)Yield (%)Reaction Conditions
Electrophilic Addition PropeneHCl, FeCl₃ catalyst2-Chloropropane>90Liquid phase, ≥ 50 °C, ≥ 30 psig
PropeneHBr, Peroxides (for anti-Markovnikov)1-Bromopropane (B46711)99.9Gas/liquid phase, 20-23 °C
PropeneHI2-Iodopropane70.6Not specified
Free Radical Halogenation PropaneCl₂, UV light or heat (25 °C)1-Chloropropane & 2-Chloropropane (45:55 ratio)ModerateGas phase, requires initiation
PropaneBr₂, UV light or heat1-Bromopropane & 2-Bromopropane (3:97 ratio)HighGas phase, requires initiation
Substitution of Alcohols 1-Propanol (B7761284)SOCl₂1-ChloropropaneHighTypically high yields, reaction with pyridine
2-PropanolPCl₃2-ChloropropaneModerateStoichiometric use of PCl₃
1-PropanolNaBr, H₂SO₄ (in situ HBr)1-Bromopropane~70Reflux, followed by distillation
Halogen Exchange 1-BromopropaneNaI in acetone (B3395972)1-Iodopropane (B42940)HighReflux in acetone (SN2 reaction)

Detailed Experimental Protocols

Electrophilic Addition: Synthesis of 1-Bromopropane from Propene (Anti-Markovnikov)

This method illustrates the anti-Markovnikov addition of HBr to propene, yielding the terminal halide.

Procedure: A laboratory-scale backpressure reactor is charged with an initial volume of 1-bromopropane (NPB). Gaseous hydrogen bromide is introduced above the liquid surface. A mixture of propene and an oxygen-containing gas (air) is then fed subsurface into the reactor over a period of 4.5 hours, maintaining the temperature at 20-23°C and a pressure of 30-31 psi.[1] The liquid product is condensed as it forms. The crude product is washed with water to remove dissolved HBr.

Free Radical Halogenation: Chlorination of Propane

This method produces a mixture of isomeric chloropropanes.

Procedure: Catalytic experiments are carried out at atmospheric pressure in a tubular flow reactor. Propane and a chlorine-argon mixture are fed into the reactor, which is heated to the desired temperature (e.g., 350 °C). The gaseous products are collected at the reactor outlet and analyzed by gas chromatography to determine the product distribution.[2] It is important to protect the reaction from light to control the initiation of the radical reaction.

Substitution of Alcohols: Synthesis of 1-Bromopropane from 1-Propanol

This is a classic and reliable method for converting a primary alcohol to an alkyl bromide.

Procedure: To a round-bottom flask, add 20 g of sodium bromide and 15 ml of water. To this, add 11 ml of 1-propanol. The flask is placed in an ice bath, and with vigorous stirring, 15 ml of concentrated sulfuric acid is added dropwise.[3] The slow addition and cooling are crucial to prevent the oxidation of hydrobromic acid to bromine.[3] After the addition is complete, the mixture is refluxed for approximately 45 minutes. The product, 1-bromopropane, is then isolated by distillation. The distillate is washed successively with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution. The organic layer is then dried over anhydrous sodium sulfate (B86663) and purified by a final distillation, collecting the fraction boiling around 71°C. A yield of approximately 70% can be expected.[3]

Halogen Exchange: Finkelstein Reaction for the Synthesis of 1-Iodopropane

This reaction is an equilibrium process driven to completion by the precipitation of the less soluble sodium halide.

Procedure: In a round-bottom flask fitted with a reflux condenser, dissolve sodium iodide in dry acetone. To this solution, add 1-bromopropane. The reaction mixture is then heated to reflux. As the reaction proceeds, sodium bromide, which is insoluble in acetone, precipitates out of the solution, driving the equilibrium towards the formation of 1-iodopropane.[4] After the reaction is complete, the mixture is cooled, and the precipitated sodium bromide is removed by filtration. The acetone is then removed from the filtrate by distillation. The resulting crude 1-iodopropane can be purified by washing with water and a final distillation.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms and logical flows of the synthetic methods described.

Electrophilic_Addition_Markovnikov Propene Propene Carbocation Secondary Carbocation Intermediate Propene->Carbocation Electrophilic Attack by H⁺ HX H-X (X=Cl, Br, I) HX->Carbocation Halide_ion X⁻ HX->Halide_ion Product 2-Halopropane Carbocation->Product Nucleophilic Attack by X⁻ Halide_ion->Product

Caption: Markovnikov addition of HX to propene.

Free_Radical_Halogenation_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination X2 X₂ Radical_X 2 X• X2->Radical_X Heat or UV light Propyl_Radical Propyl Radical Radical_X->Propyl_Radical Propane Propane Propane->Propyl_Radical Hydrogen Abstraction by X• HX H-X Propyl_Radical->HX Halopropane Halopropane Propyl_Radical->Halopropane Reaction with X₂ Radical_X_new Radical_X_new Propyl_Radical->Radical_X_new generates new X• X2_prop X₂ Termination_Products Termination Products (e.g., X₂, Alkane dimers) Radical_X_term X• Radical_X_term->Termination_Products Propyl_Radical_term Propyl Radical Propyl_Radical_term->Termination_Products

Caption: Free radical halogenation of propane.

Alcohol_Substitution_SN2 Propanol 1-Propanol Protonation Protonated Alcohol Propanol->Protonation Protonation by H⁺ Transition_State SN2 Transition State Protonation->Transition_State Nucleophilic Attack by Br⁻ Product 1-Bromopropane Transition_State->Product Water H₂O Transition_State->Water Departure of Leaving Group HBr HBr HBr->Protonation Br_ion Br⁻ Br_ion->Transition_State

Caption: SN2 substitution of 1-propanol with HBr.

Finkelstein_Reaction Start 1-Bromopropane + NaI (in Acetone) Reaction Reflux Start->Reaction Products 1-Iodopropane (soluble) + NaBr (precipitate) Reaction->Products Filtration Filtration Products->Filtration Evaporation Evaporation of Acetone Filtration->Evaporation Filtrate Purification Purification Evaporation->Purification Final_Product Pure 1-Iodopropane Purification->Final_Product

Caption: Workflow for the Finkelstein reaction.

References

Comparative Guide to Analytical Methods for the Quantification of 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 1-bromo-2-chloropropane, a halogenated hydrocarbon of interest to researchers, scientists, and drug development professionals. The focus is on providing objective performance data and detailed experimental protocols for the most common analytical techniques.

Overview of Analytical Techniques

The primary analytical techniques for the quantification of volatile halogenated hydrocarbons like this compound are Gas Chromatography (GC) coupled with a sensitive detector, namely a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). The choice between these detectors depends on the specific requirements of the analysis, such as the need for definitive identification, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and versatile technique that combines the separation capabilities of GC with the qualitative and quantitative power of MS. It provides high confidence in compound identification through the fragmentation pattern of the molecule.

Gas Chromatography-Electron Capture Detector (GC-ECD): This technique is highly sensitive to electrophilic compounds, particularly those containing halogens.[1][2] GC-ECD is an excellent choice for trace-level analysis of halogenated compounds.[1]

Quantitative Performance Comparison

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detector (GC-ECD)
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on the mass-to-charge ratio of ionized molecules and their fragments.[1]Separates compounds similarly to GC-MS, but detection is based on the capture of electrons by electronegative compounds.[1]
Selectivity Highly selective, based on characteristic mass fragmentation patterns, allowing for definitive identification.[1]Selective for electrophilic compounds, particularly those containing halogens.[1]
Sensitivity Good to excellent, with modern instruments achieving very low detection limits.[1]Very high sensitivity for halogenated compounds.[1]
Limit of Detection (LOD) Typically in the low µg/L to ng/L range, depending on the sample introduction method.Can be as low as 0.01 µg/L for some halogenated propanes.[3]
Limit of Quantification (LOQ) A reported LOQ for the isomer 1-bromo-3-chloropropane (B140262) is 15.0 ppm in a drug substance, and for 2-bromo-1-chloropropane (B110360) is 1 µg/L in water.[4]A reported LOQ for 1-bromopropane (B46711) is 5.9 µg/m³ in air.[5]
Linearity Excellent, with correlation coefficients (R²) typically ≥ 0.99. For 1-bromo-3-chloropropane, linearity was established from 15.0 to 75.0 ppm.[4]Good, with a wide linear dynamic range.
Accuracy High, with recoveries for 1-bromo-3-chloropropane reported to be in the range of 80-120%.[4]Good, with recoveries typically within acceptable limits.
Precision High, with Relative Standard Deviation (RSD) values typically below 15%.High, with RSD values typically below 15%.
Confidence in Identification High, due to the unique mass spectrum of each compound.[1]Moderate, as it relies on retention time matching. Confirmation on a second, different polarity column is often required.[1]
Matrix Interference Less susceptible, especially when using Selected Ion Monitoring (SIM) or tandem MS (MS/MS).[1]More susceptible to co-eluting electronegative compounds.[1]

Experimental Protocols

Detailed methodologies for the analysis of halogenated hydrocarbons can be adapted from established EPA methods for similar compounds.

Method 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is suitable for the analysis of volatile organic compounds in aqueous matrices.

1. Sample Preparation (Purge and Trap):

  • Place a 5-25 mL water sample in a purging vessel at a controlled temperature (e.g., 40°C).

  • Pass an inert gas (e.g., helium) through the sample for a set time (e.g., 11 minutes) to purge the volatile analytes.

  • The purged analytes are trapped on a sorbent trap (e.g., Tenax/silica (B1680970) gel/carbon molecular sieve).

  • The trap is then rapidly heated to desorb the analytes onto the GC column.

2. GC-MS Conditions (Example for a similar compound):

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., Rtx-VMS).[6]

  • Oven Program: Initial temperature of 35°C, hold for a few minutes, then ramp to a final temperature of around 220°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector in splitless mode.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

  • Quantification: Use an internal standard, such as 2-bromo-1-chloropropane itself (if not the target analyte) or another suitable halogenated compound.[7]

Method 2: Liquid-Liquid Extraction Gas Chromatography-Electron Capture Detector (LLE-GC-ECD)

This method is suitable for the analysis of halogenated compounds in aqueous and other liquid matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Take a known volume of the sample (e.g., 35 mL).[3]

  • Extract the sample with a small volume of a suitable solvent (e.g., 2 mL of hexane).[3]

  • Shake vigorously for a set time.

  • Allow the phases to separate and collect the organic layer for analysis.

2. GC-ECD Conditions (Example from EPA Method 8011): [3]

  • GC Column: 30 m x 0.32 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-1).

  • Oven Program: Isothermal or temperature programmed to achieve good separation.

  • Carrier Gas: Nitrogen or Argon/Methane.

  • Injector: Split/splitless injector in splitless mode.

  • Detector: Electron Capture Detector.

  • Quantification: Use an external or internal standard calibration.

Mandatory Visualizations

Logical Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in an environmental or pharmaceutical sample.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_extraction_methods Methods cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Processing and Reporting Sample Sample Collection Preservation Sample Preservation (e.g., cooling to 4°C) Sample->Preservation Extraction Extraction/Concentration Preservation->Extraction LLE Liquid-Liquid Extraction Extraction->LLE PT Purge and Trap Extraction->PT GC Gas Chromatography Separation LLE->GC PT->GC MS Mass Spectrometry (MS) GC->MS ECD Electron Capture Detection (ECD) GC->ECD DataAcquisition Data Acquisition MS->DataAcquisition ECD->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Comparison of GC-MS and GC-ECD

The following diagram illustrates the key decision factors when choosing between GC-MS and GC-ECD for the analysis of this compound.

Decision Pathway: GC-MS vs. GC-ECD Start Analytical Need for This compound DefinitiveID Is Definitive Identification Required? Start->DefinitiveID TraceLevel Is Ultra-Trace Level Quantification the Priority? DefinitiveID->TraceLevel No GCMS Choose GC-MS DefinitiveID->GCMS Yes ComplexMatrix Is the Sample Matrix Complex? TraceLevel->ComplexMatrix No GCECD Choose GC-ECD TraceLevel->GCECD Yes ComplexMatrix->GCECD No ConsiderGCMS Consider GC-MS (SIM/MS-MS) ComplexMatrix->ConsiderGCMS Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of 1-Bromo-2-chloropropane and 2-Bromo-1-chloropropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Halogenated alkanes, such as 1-Bromo-2-chloropropane and 2-Bromo-1-chloropropane, are versatile intermediates whose distinct reactivity profiles can be leveraged to achieve specific synthetic outcomes. This guide provides a detailed comparative analysis of these two isomers, offering insights into their chemical and physical properties, synthetic routes, and reactivity, supported by experimental data to aid researchers in their selection and application.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of these isomers is essential for their effective use in research and development. The following table summarizes key data for this compound and 2-Bromo-1-chloropropane.

PropertyThis compound2-Bromo-1-chloropropane
CAS Number 3017-96-7[1]3017-95-6[2]
Molecular Formula C₃H₆BrCl[3]C₃H₆BrCl[4]
Molecular Weight 157.44 g/mol [1][3]157.44 g/mol [2][4]
Boiling Point 115.345 °C at 760 mmHg[5]116-117 °C[2]
Density 1.529 g/cm³[5]1.537 g/mL at 25 °C[4]
Chirality Chiral at C2[1]Chiral at C2
Solubility Limited solubility in water; dissolves well in non-polar solvents like hexane (B92381) and dichloromethane.[6]Insoluble in water; more soluble in polar organic solvents like alcohols and acetone.[7]
¹H NMR Predicted chemical shifts: -CH₃ (~1.65 ppm, Doublet), -CH₂Br (3.47 - 3.68 ppm, Doublet of Doublets), -CHCl (Multiplet).[1]Data available from various sources.[4]
¹³C NMR Spectral data available.[3]Spectral data available.[2]
IR Spectroscopy Characteristic vibrational modes: C-H stretching (2850-3000 cm⁻¹), C-Cl stretching (600-800 cm⁻¹), C-Br stretching (500-600 cm⁻¹).[1]Spectral data available from NIST.

Experimental Protocols: Synthesis of Isomers

The regioselectivity of the synthesis is a critical consideration when preparing these isomers. Below are representative experimental protocols for the synthesis of each compound.

Synthesis of this compound via Nucleophilic Substitution

This method involves the conversion of a precursor alcohol, 1-bromo-2-propanol (B8343), to the desired product using a chlorinating agent like thionyl chloride (SOCl₂).[1]

Materials:

  • 1-bromo-2-propanol

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., diethyl ether or dichloromethane)

  • Pyridine (B92270) (optional, to neutralize HCl byproduct)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-propanol in an excess of the inert solvent.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add thionyl chloride dropwise to the stirred solution. A slight excess of thionyl chloride is typically used to ensure complete conversion of the alcohol.[1]

  • If desired, a stoichiometric amount of pyridine can be added to scavenge the HCl produced during the reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then carefully quenched by pouring it over ice water.

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Synthesis of 2-Bromo-1-chloropropane via Hydrobromination of Allyl Chloride

This synthesis route involves the addition of hydrogen bromide (HBr) across the double bond of allyl chloride. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is dependent on the reaction conditions.[2] For the synthesis of 2-bromo-1-chloropropane, a Markovnikov addition is desired.

Materials:

  • Allyl chloride

  • Hydrogen bromide (gas or in a suitable solvent like acetic acid)

  • Inert solvent (e.g., dichloromethane)

Procedure:

  • Dissolve allyl chloride in an inert solvent in a reaction vessel protected from light.

  • Bubble anhydrous hydrogen bromide gas through the solution at a controlled rate, maintaining the reaction temperature at or below room temperature. Alternatively, a solution of HBr in a solvent can be added dropwise.

  • The reaction proceeds via an electrophilic addition mechanism. The progress of the reaction can be monitored by analyzing aliquots using GC or NMR.

  • Once the reaction is complete, the excess HBr is removed by bubbling nitrogen through the solution or by washing with a mild base.

  • The reaction mixture is washed with water and brine, and the organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed by rotary evaporation, and the resulting crude product is purified by distillation under reduced pressure to afford 2-Bromo-1-chloropropane.

Reactivity and Applications in Synthesis

Both this compound and 2-Bromo-1-chloropropane are valuable intermediates in organic synthesis, primarily due to their ability to undergo nucleophilic substitution and elimination reactions.[5][7]

  • Nucleophilic Substitution: The carbon-halogen bonds are susceptible to attack by nucleophiles. The bromine atom is generally a better leaving group than the chlorine atom, which can allow for selective substitution under controlled conditions. These reactions are fundamental for introducing new functional groups into a molecule.[2]

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, both isomers can undergo dehydrohalogenation to form alkenes. The regioselectivity of the elimination will depend on the structure of the isomer and the reaction conditions.

Mandatory Visualizations

Synthesis and Reactivity of this compound

G cluster_synthesis Synthesis of this compound cluster_reactivity Reactivity 1-bromo-2-propanol 1-Bromo-2-propanol This compound This compound 1-bromo-2-propanol->this compound Nucleophilic Substitution SOCl2 SOCl₂ SOCl2->this compound 1-Bromo-2-chloropropane_reac This compound Substitution_Product Substitution Product 1-Bromo-2-chloropropane_reac->Substitution_Product SN1 / SN2 Elimination_Product Elimination Product (Alkene) 1-Bromo-2-chloropropane_reac->Elimination_Product E1 / E2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Substitution_Product Base Strong Base Base->Elimination_Product

Caption: Synthesis and primary reaction pathways of this compound.

Synthesis and Reactivity of 2-Bromo-1-chloropropane

G cluster_synthesis Synthesis of 2-Bromo-1-chloropropane cluster_reactivity Reactivity Allyl_chloride Allyl Chloride 2-Bromo-1-chloropropane 2-Bromo-1-chloropropane Allyl_chloride->2-Bromo-1-chloropropane Electrophilic Addition HBr HBr HBr->2-Bromo-1-chloropropane 2-Bromo-1-chloropropane_reac 2-Bromo-1-chloropropane Substitution_Product Substitution Product 2-Bromo-1-chloropropane_reac->Substitution_Product SN1 / SN2 Elimination_Product Elimination Product (Alkene) 2-Bromo-1-chloropropane_reac->Elimination_Product E1 / E2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Substitution_Product Base Strong Base Base->Elimination_Product

Caption: Synthesis and primary reaction pathways of 2-Bromo-1-chloropropane.

Conclusion

This compound and 2-Bromo-1-chloropropane, while constitutionally isomeric, exhibit nuanced differences in their physical properties and are accessed through distinct synthetic strategies. Their utility as synthetic intermediates is well-established, providing chemists with versatile platforms for the construction of more elaborate molecules. A thorough understanding of their respective properties and reactivity is crucial for their strategic deployment in research and drug development endeavors. The choice between these two isomers will ultimately be dictated by the specific synthetic transformation required and the desired regiochemical outcome.

References

Validation of the 1H NMR Spectrum for 1-Bromo-2-chloropropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-chloropropane. The analysis is supported by a comparison with structurally similar compounds, 1,2-dichloropropane (B32752) and 1,2-dibromopropane, and includes a detailed experimental protocol for spectral acquisition.

Data Presentation: Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for this compound and its analogues. The data presented is compiled from various spectroscopic databases and literature sources.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH3~1.65Doublet~6.5
-CH(Cl)~4.19Multiplet-
-CH2(Br)~3.47 - 3.68Doublet of Doublets-
1,2-Dichloropropane -CH3~1.61Doublet~6.4
-CH(Cl)~4.14Sextet~6.4
-CH2(Cl)~3.59 - 3.74Multiplet-
1,2-Dibromopropane -CH3~1.83Doublet~6.4
-CH(Br)~4.14Multiplet-
-CH2(Br)~3.47 - 3.81Multiplet-

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Experimental Protocols

A standard protocol for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like this compound is detailed below.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl3), as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) is well-known and can be used for reference.[1][2]

  • Concentration: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[3][4][5]

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.[5][6]

  • Filtration: If any solid particles are present, filter the solution into the NMR tube through a pipette with a small cotton or glass wool plug to prevent magnetic field distortions.[1][4]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.[7]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[3]

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse is commonly used for a single scan.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phased and baseline corrected.

    • The chemical shifts are referenced to the internal standard (TMS).

    • Integration of the signals is performed to determine the relative proton ratios.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of a 1H NMR spectrum.

Validation_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis & Validation A Prepare Sample (Analyte + Deuterated Solvent) B Acquire 1H NMR Spectrum (FID Data) A->B C Fourier Transform (FID -> Spectrum) B->C D Phase & Baseline Correction C->D E Calibrate Chemical Shifts (vs. TMS) D->E F Analyze Spectrum: - Chemical Shift (δ) - Integration - Multiplicity (Splitting) - Coupling Constants (J) E->F G Compare with Predicted Spectrum & Literature Data F->G H Compare with Spectra of Analogous Compounds F->H I Structure Confirmation G->I H->I J Validated Structure I->J Validation Complete

Caption: Workflow for 1H NMR Spectrum Validation.

References

A Comparative Guide to the Cross-Reactivity of 1-Bromo-2-chloropropane with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-bromo-2-chloropropane with a selection of common nucleophiles. The information presented, including illustrative experimental data and detailed protocols, is intended to assist in synthetic planning and the prediction of reaction outcomes.

Introduction to the Reactivity of this compound

This compound is a bifunctional electrophile containing two different halogen atoms on adjacent carbons. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride.[1] Consequently, the primary carbon (C1) bearing the bromine atom is the more reactive site for nucleophilic attack, particularly under conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism.[2] The secondary carbon (C2) attached to the chlorine is less susceptible to direct displacement due to greater steric hindrance and the poorer leaving group ability of chloride.[2][3]

Reactions with strong nucleophiles predominantly follow an SN2 pathway, leading to the selective displacement of the bromide ion. Strong, sterically hindered bases may also promote elimination (E2) reactions.

Comparative Reactivity with Different Nucleophiles: Illustrative Data

The following table summarizes the expected reactivity and product distribution for the reaction of this compound with various nucleophiles under SN2 conditions. The quantitative data presented are illustrative, based on established principles of chemical kinetics and reactivity trends for similar alkyl halides.[3][4][5]

NucleophileReagent ExampleRelative NucleophilicityExpected Major ProductIllustrative Yield (%)Illustrative Relative Rate
HydroxideSodium Hydroxide (NaOH)Strong1-Chloro-2-propanol851.0
IodideSodium Iodide (NaI)Very Strong1-Chloro-2-iodopropane95>10
MethoxideSodium Methoxide (CH₃ONa)Strong1-Chloro-2-methoxypropane881.2
CyanidePotassium Cyanide (KCN)Strong3-Chloro-1-butanenitrile905.0

Reaction Pathways and Mechanisms

The primary reaction pathway for this compound with strong nucleophiles is the SN2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4]

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with this compound.

With a strong, bulky base, an E2 elimination pathway can compete with or even dominate over substitution. This pathway also involves a concerted mechanism.

Caption: Generalized E2 elimination mechanism for this compound with a strong base.

Experimental Protocols

The following is a generalized experimental protocol for the reaction of this compound with a nucleophile under SN2 conditions. This protocol can be adapted for the specific nucleophiles listed in the comparison table.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Hydroxide, Sodium Iodide, Sodium Methoxide, Potassium Cyanide)

  • Anhydrous polar aprotic solvent (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard glassware for workup (separatory funnel, beakers, flasks)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile (1.1 equivalents) in the chosen anhydrous polar aprotic solvent.

  • Addition of Electrophile: To the stirring solution of the nucleophile, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and nucleophile (typically between 50-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed (e.g., NaBr), remove it by filtration. Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Experimental_Workflow setup 1. Reaction Setup (Nucleophile in Solvent) addition 2. Add this compound setup->addition reaction 3. Heat and Monitor (TLC/GC) addition->reaction workup 4. Cool, Filter, and Quench reaction->workup extraction 5. Extract with Organic Solvent workup->extraction washing 6. Wash with Water and Brine extraction->washing drying 7. Dry and Concentrate washing->drying purification 8. Purify Product drying->purification

References

Efficacy of 1-Bromo-2-chloropropane as an alkylating agent compared to other haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate alkylating agent is a critical decision in synthetic chemistry and drug development, directly impacting reaction efficiency, yield, and by-product formation. This guide provides a comparative analysis of 1-bromo-2-chloropropane's efficacy as an alkylating agent relative to other common haloalkanes such as 1-bromopropane (B46711), 2-bromopropane, 1-chloropropane (B146392), and 2-chloropropane. Due to a scarcity of direct comparative quantitative data for this compound in publicly available literature, this guide leverages well-established principles of physical organic chemistry to predict its reactivity and performance.

Principles of Alkylation and Haloalkane Reactivity

Alkylating agents are compounds that introduce an alkyl group into a substrate molecule. In the context of haloalkanes, this typically occurs via a nucleophilic substitution reaction, where a nucleophile (e.g., an amine, phenoxide, or enolate) displaces the halide leaving group. The efficacy of a haloalkane as an alkylating agent is primarily governed by two factors: the nature of the leaving group and the structure of the alkyl backbone.

Leaving Group Ability: The reactivity of the carbon-halogen bond is crucial. Weaker bonds lead to faster reactions as less energy is required for the halogen to depart. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, bromoalkanes are generally more reactive alkylating agents than their chloroalkane counterparts.

Substrate Structure and Reaction Mechanism: The structure of the haloalkane influences the reaction mechanism, primarily SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

  • SN2 Reactions: These are single-step reactions favored by primary and, to a lesser extent, secondary haloalkanes. The rate of an SN2 reaction is sensitive to steric hindrance at the carbon atom bearing the halogen.

  • SN1 Reactions: These are two-step reactions involving a carbocation intermediate and are favored by tertiary and some secondary haloalkanes.

This compound possesses a primary bromide and a secondary chloride. The primary carbon-bromine bond is expected to be significantly more reactive in SN2 reactions than the secondary carbon-chlorine bond due to both the better leaving group ability of bromide and the lower steric hindrance of a primary carbon.

Data Presentation: Predicted Comparative Efficacy

The following tables provide a qualitative and semi-quantitative comparison of this compound with other haloalkanes based on established chemical principles.

Table 1: Qualitative Comparison of Haloalkane Properties

Alkylating AgentStructureHalide TypePredicted Primary Reaction MechanismKey Considerations
This compound CH₂BrCHClCH₃Primary Bromide, Secondary ChlorideSN2 at the primary carbonBifunctional; potential for sequential reactions. The primary bromide is significantly more reactive.
1-BromopropaneCH₃CH₂CH₂BrPrimary BromideSN2Good reactivity, moderate steric hindrance.
2-BromopropaneCH₃CHBrCH₃Secondary BromideSN2 / SN1More sterically hindered than primary bromides, leading to slower SN2 reactions. Can undergo elimination.
1-ChloropropaneCH₃CH₂CH₂ClPrimary ChlorideSN2Less reactive than 1-bromopropane due to poorer leaving group.
2-ChloropropaneCH₃CHClCH₃Secondary ChlorideSN2 / SN1Less reactive than 2-bromopropane. Prone to elimination reactions.

Table 2: Semi-Quantitative Predicted Relative Reactivity in SN2 Reactions

Alkylating AgentRelative SN2 Reaction Rate (Predicted)Expected Yield in a Timed Reaction (Predicted)
1-BromopropaneHighHigh
This compound (at C1) HighHigh
2-BromopropaneModerateModerate
1-ChloropropaneLowLow
2-ChloropropaneVery LowVery Low
This compound (at C2) Very LowVery Low

Note: These are predicted trends. Actual reaction rates and yields will depend on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocols

To empirically determine the relative efficacy of these alkylating agents, a standardized set of experiments should be conducted. Below are detailed methodologies for comparing the alkylation of a model phenol (B47542) and a model amine.

Protocol 1: Comparative O-Alkylation of Phenol

Objective: To compare the reaction rate and yield of the O-alkylation of phenol with this compound, 1-bromopropane, and 1-chloropropane.

Materials:

  • Phenol

  • This compound

  • 1-Bromopropane

  • 1-Chloropropane

  • Potassium carbonate (anhydrous, finely ground)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis

Procedure:

  • Reaction Setup: In three separate round-bottom flasks equipped with stir bars and reflux condensers, add phenol (1.0 eq) and anhydrous DMF.

  • Base Addition: To each flask, add potassium carbonate (1.5 eq).

  • Initiation: To the first flask, add this compound (1.1 eq). To the second, add 1-bromopropane (1.1 eq). To the third, add 1-chloropropane (1.1 eq).

  • Reaction Monitoring: Heat all three reactions to a constant temperature (e.g., 60 °C). Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot and analyzing it by TLC.

  • Work-up: Once the reactions are deemed complete (or after a set time for comparison), cool the mixtures to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washings, and partition with water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: Remove the solvent under reduced pressure. Analyze the crude product by GC-MS to determine the relative amounts of starting material, mono-alkylated product, and any by-products. This will allow for a quantitative comparison of the yields.

Protocol 2: Comparative N-Alkylation of Aniline (B41778)

Objective: To compare the reaction rate and yield of the N-alkylation of aniline with the same set of haloalkanes.

Materials:

  • Aniline

  • This compound

  • 1-Bromopropane

  • 1-Chloropropane

  • Sodium bicarbonate

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates and appropriate developing solvent system

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis

Procedure:

  • Reaction Setup: In three separate reaction vessels, dissolve aniline (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous acetonitrile.

  • Initiation: Add the respective haloalkane (1.1 eq) to each vessel at room temperature.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 40 °C). Monitor the formation of the mono-alkylated product and the disappearance of aniline using TLC at regular intervals. Be aware of the potential for di-alkylation.

  • Work-up: After a predetermined time, quench the reactions by adding water.

  • Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Concentrate the organic phase and analyze the residue by HPLC to quantify the conversion of aniline and the yield of the mono-alkylated product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dissolve Nucleophile (e.g., Phenol, Aniline) prep2 Add Base (e.g., K2CO3, NaHCO3) prep1->prep2 react1 Add Alkylating Agent (e.g., this compound) prep2->react1 react2 Heat and Stir (Constant Temperature) react1->react2 react3 Monitor by TLC/GC/HPLC react2->react3 workup1 Quench and Extract react3->workup1 workup2 Dry and Concentrate workup1->workup2 analysis Quantitative Analysis (GC-MS or HPLC) workup2->analysis

Caption: General experimental workflow for comparing haloalkane alkylating agents.

SN2_Mechanism reactants Nu⁻  +  R-CH₂-Br transition_state [Nu···CH₂(R)···Br]⁻ reactants->transition_state Backside Attack products Nu-CH₂-R  +  Br⁻ transition_state->products Inversion of Stereochemistry

Caption: The SN2 reaction mechanism, expected for the primary bromide of this compound.

Signaling Pathways in Drug Development

Alkylating agents are a cornerstone of cancer chemotherapy. They exert their cytotoxic effects by alkylating DNA, particularly at the N7 position of guanine (B1146940). This can lead to a variety of downstream events, including:

  • DNA Damage: The alkylated guanine can be mispaired with thymine (B56734) during DNA replication, leading to mutations.

  • Cross-linking: Bifunctional alkylating agents can form cross-links between DNA strands, preventing their separation for replication and transcription.

  • Apoptosis Induction: The cellular machinery recognizes the DNA damage and can trigger programmed cell death (apoptosis).

While this compound is not a conventional chemotherapeutic agent, its bifunctional nature (a reactive bromide and a less reactive chloride) presents a conceptual framework for designing novel therapeutics. The primary bromide could react first, tethering the molecule to its target, followed by a slower, intramolecular or intermolecular reaction of the secondary chloride. This could be explored in the context of targeted covalent inhibitors or probes for studying biological systems.

DNA_Alkylation_Pathway alkylating_agent Alkylating Agent (e.g., Haloalkane) dna DNA (Guanine N7) alkylating_agent->dna Alkylation alkylated_dna Alkylated DNA dna->alkylated_dna dna_damage DNA Damage (Mismatch, Cross-linking) alkylated_dna->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest dna_repair DNA Repair dna_damage->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis cell_cycle_arrest->dna_repair dna_repair->dna Successful Repair

Caption: Simplified signaling pathway of DNA damage induced by alkylating agents.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be an effective alkylating agent, primarily through the reaction of its primary bromide via an SN2 mechanism. Its reactivity at the primary carbon is expected to be comparable to that of 1-bromopropane and significantly greater than that of 1-chloropropane. The secondary chloride offers potential for subsequent reactions but is considerably less reactive. For researchers and drug development professionals, this compound represents a potentially useful bifunctional building block. However, due to the lack of direct comparative experimental data, it is highly recommended that its efficacy be determined empirically using the protocols outlined in this guide for any specific application.

Computational Analysis of Dihalopropane Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the reaction pathways of dihalopropanes, focusing on dehydrohalogenation. Due to a lack of specific published computational and experimental data for 1-bromo-2-chloropropane, this document utilizes data from closely related dihalopropanes, primarily 1,2-dichloropropane (B32752), to illustrate the principles of substitution and elimination reactions. This approach provides a framework for understanding the expected reactivity and the interplay between different reaction mechanisms.

Introduction to Dihalopropane Reactivity

Dihalopropanes, such as this compound and 1,2-dichloropropane, are versatile substrates in organic synthesis. Their reactivity is primarily governed by two competing reaction pathways: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The outcome of the reaction is highly dependent on factors such as the structure of the substrate, the nature of the nucleophile or base, the solvent, and the temperature.

Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions by calculating the potential energy surfaces and activation energies for each pathway. This theoretical data, when compared with experimental results, provides a deeper understanding of the reaction kinetics and selectivity.

Comparison of Reaction Pathways

The principal reaction pathways for a secondary dihalopropane like this compound or 1,2-dichloropropane upon treatment with a base are SN2 and E2. Under certain conditions (e.g., a weak nucleophile/base and a polar protic solvent), SN1 and E1 mechanisms might also be considered.

Reaction_Pathways reactant This compound sn2_product Substitution Product (SN2) reactant->sn2_product Strong Nucleophile (e.g., I⁻, CN⁻) e2_product Elimination Products (E2) (e.g., 1-bromo-1-propene, 2-chloro-1-propene) reactant->e2_product Strong, Sterically Hindered Base (e.g., t-BuOK) sn1_intermediate Carbocation Intermediate reactant->sn1_intermediate Weak Nucleophile/ Weak Base (e.g., H₂O, ROH) sn1_product Substitution Product (SN1) sn1_intermediate->sn1_product e1_product Elimination Products (E1) sn1_intermediate->e1_product

Quantitative Data Summary

The following tables summarize experimental data for the dehydrochlorination of 1,2-dichloropropane, which serves as an analogue for the reactions of this compound.

Table 1: Experimental Product Distribution in the Gas-Phase Pyrolysis of 1,2-Dichloropropane [1]

Temperature (°C)3-Chloropropene (%)cis-1-Chloropropene (%)trans-1-Chloropropene (%)2-Chloropropene (%)
45763.622.912.70.8

Table 2: Experimental Activation Energy for the Dehydrochlorination of 1,2-Dichloropropane

ReactionCatalystActivation Energy (kJ/mol)
Dehydrochlorination of 1,2-DichloropropaneSilica-Alumina60.6[2]

Experimental Protocols

1. Gas-Phase Pyrolysis of 1,2-Dichloropropane [1]

  • Apparatus: The pyrolysis is carried out in a 1-liter silica (B1680970) reaction vessel with a low surface-to-volume ratio to minimize surface reactions.

  • Procedure: 1,2-dichloropropane is introduced into the heated reaction vessel at initial pressures ranging from 0.2 to 26.0 Torr. The reaction is studied at temperatures between 393 and 470°C.

  • Analysis: The products are collected and analyzed to determine the relative amounts of the monochloropropene isomers. Product ratios are extrapolated to zero reaction time to represent the initial product distribution.

2. Catalytic Dehydrochlorination of 1,2-Dichloropropane [2]

  • Catalyst: A silica-alumina catalyst is used.

  • Reaction Conditions: The reaction is studied in a flow reactor over a temperature range where the conversion of 1,2-dichloropropane is significant (above 500 K).

  • Data Analysis: The conversion of 1,2-dichloropropane is measured as a function of temperature. The activation energy is determined from the slope of the Arrhenius plot (ln(rate) vs. 1/T).

Computational Methodology: An Overview

Computational_Workflow

Logical Relationship: Theory vs. Experiment

The synergy between computational and experimental chemistry is crucial for a comprehensive understanding of reaction mechanisms.

Theory_Experiment_Relationship cluster_theory Computational Prediction cluster_experiment Experimental Validation comp_path Predict Reaction Pathways and Intermediates validation Comparison and Validation comp_path->validation comp_energy Calculate Activation Energies and Reaction Enthalpies comp_energy->validation exp_products Identify Reaction Products (e.g., GC-MS, NMR) exp_products->validation exp_kinetics Measure Reaction Rates and Determine Rate Law exp_kinetics->validation mechanism Elucidation of Reaction Mechanism validation->mechanism

Conclusion

The analysis of reaction pathways for dihalopropanes like 1,2-dichloropropane demonstrates the competition between elimination and substitution reactions. Experimental data on product distribution and activation energies provide quantitative insights into these processes. While specific data for this compound is limited, the principles derived from analogous compounds, combined with computational methodologies, offer a robust framework for predicting and understanding its chemical behavior. This integrated approach of theoretical and experimental investigation is indispensable for the rational design of synthetic routes and the development of new chemical entities.

References

A Comparative Analysis of the Toxicological Profiles of Bromochloropropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of various bromochloropropane isomers. The information presented is intended to assist researchers and professionals in understanding the potential hazards associated with these compounds. The data is compiled from available safety data sheets and toxicological databases.

Quantitative Toxicological Data

The following table summarizes the available acute toxicity data for the bromochloropropane isomers. It is important to note that data is not available for all isomers, and some data points represent a mixture of isomers.

IsomerCAS NumberRoute of ExposureSpeciesLD50/LC50Reference
1-Bromo-1-chloropropane 7147-94-6OralRatNo data available
DermalRat/RabbitNo data available
InhalationRatNo data available
1-Bromo-2-chloropropane & 2-Bromo-1-chloropropane (mixture) 3017-95-6 / 3017-96-7OralRat1326 mg/kg[1]
InhalationRat16059 mg/m³[1]
1-Bromo-3-chloropropane (B140262) 109-70-6OralRat (male)1300-2000 mg/kg bw[2]
OralRat (female)800-1300 mg/kg bw[2]
OralRat930 mg/kg[3]
OralMouse1290 mg/kg[4]
DermalRat>2000 mg/kg bw[2]
DermalRabbit3000 mg/kg bw[2]
InhalationRat (4h)6.5 - 7.27 mg/L[2]
InhalationRat5668 mg/m³
2-Bromo-2-chloropropane 2310-98-7OralRatNo data available
DermalRat/RabbitNo data available
InhalationRatNo data available

Genotoxicity and Carcinogenicity

1-Bromo-3-chloropropane has demonstrated potential genotoxicity in in vitro studies. It has been shown to be mutagenic in Salmonella typhimurium strains TA100 and TA1535 in the presence of metabolic activation[2]. However, in vivo genotoxicity results are generally negative[2]. The International Agency for Research on Cancer (IARC) has classified 1-bromo-3-chloropropane as "possibly carcinogenic to humans" (Group 2B)[2]. Long-term exposure in animal studies has been linked to adverse effects on the liver, lungs, and testes, and it has been shown to cause cancer in experimental animals[2].

For the other isomers, there is a lack of readily available data on genotoxicity and carcinogenicity.

Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental methodologies.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Animal Model: Typically, young adult rats are used.

  • Procedure: The test substance is administered in graduated doses to several groups of animals, with one dose per group. The animals are fasted before administration. The substance is administered by gavage.

  • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. A full necropsy of all animals is performed.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This study is designed to assess the adverse effects of a single dermal exposure to a test substance.

  • Animal Model: Adult rats or rabbits are commonly used.

  • Procedure: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin reactions for 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is determined. A gross necropsy of all animals is conducted at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test provides information on health hazards likely to arise from short-term exposure to an airborne substance.

  • Animal Model: The rat is the preferred species.

  • Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). At least three concentrations are tested.

  • Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.

  • Endpoint: The LC50 (median lethal concentration) is calculated, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the exposure period.

Visualizing Toxicity Pathways

The toxicity of many halogenated hydrocarbons, including bromochloropropane isomers, is often dependent on their metabolic activation within the body. The following diagram illustrates a generalized pathway for the metabolic activation of a bromochloropropane isomer and the subsequent potential for cellular damage.

ToxicityPathway cluster_0 Metabolic Activation cluster_1 Cellular Targets & Effects Bromochloropropane Bromochloropropane Reactive Metabolite Reactive Metabolite Bromochloropropane->Reactive Metabolite Cytochrome P450 Oxidation DNA DNA Reactive Metabolite->DNA Proteins Proteins Reactive Metabolite->Proteins Lipids Lipids Reactive Metabolite->Lipids DNA Adducts DNA Adducts DNA->DNA Adducts Protein Adducts Protein Adducts Proteins->Protein Adducts Lipid Peroxidation Lipid Peroxidation Lipids->Lipid Peroxidation Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity Lipid Peroxidation->Cytotoxicity

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-chloropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 1-Bromo-2-chloropropane, a halogenated organic compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. This substance is flammable, harmful if swallowed, and toxic if inhaled.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Ventilation: Conduct all handling and waste collection activities in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling vapors.[3]

  • Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and other potential ignition sources.[3] Use non-sparking tools and ensure containers are properly grounded to prevent static discharge.[1][3]

Waste Identification and Segregation

Proper identification is the first step in the disposal process. This compound is classified as a halogenated organic waste because it contains both bromine and chlorine atoms.[4] This classification dictates that it must be segregated from other chemical waste streams to prevent dangerous reactions and to facilitate proper treatment, which is typically high-temperature incineration.[4]

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[4][5]

  • Collect halogenated waste in designated, clearly labeled containers.[4]

  • Never dispose of this compound down the drain or in regular trash.[6][7] It is harmful to aquatic organisms and should not be released into the environment.[2][6]

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound.

PropertyValueSource
Molecular Formula C₃H₆BrCl[7]
Molecular Weight 157.44 g/mol [1][2]
Flash Point < 140°F (Combustible Liquid)[8][9]
Hazards Flammable liquid and vapor, Harmful if swallowed, Toxic if inhaled, Suspected of causing genetic defects, Harmful to aquatic life with long-lasting effects.[2][7]
Incompatible Materials Strong oxidizing agents, Strong bases, Metals.[6][10]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and flame.[6][7][10]

Step-by-Step Disposal and Storage Protocol

  • Container Selection: Obtain a designated waste container for halogenated organic solvents from your institution's Environmental Health and Safety (EH&S) department. These are often labeled with green labels.[4] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]

  • Labeling: Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream with their approximate concentrations.[4][5]

  • Transfer the Waste: Carefully pour the this compound waste into the designated container within a chemical fume hood. Avoid splashing.[3]

  • Keep the Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[3][5][8] This minimizes the release of flammable and toxic vapors.

  • Storage in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[8][9] Do not move waste between different rooms for storage.[9] Ensure the SAA is away from ignition sources and incompatible chemicals.

  • Arrange for Pickup: Once the container is nearly full (typically around 90% capacity to allow for expansion), or as per your institution's guidelines, request a waste pickup from your EH&S or equivalent department.[3][5] Do not overfill containers.

Spill and Emergency Procedures

In the event of a spill:

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[3]

  • Evacuate and Ventilate: Evacuate unnecessary personnel and ensure the area is well-ventilated.[1][6]

  • Contain the Spill: Prevent the spill from spreading or entering drains using an inert absorbent material such as sand, earth, or vermiculite.[3][11]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for disposal as hazardous waste.[1][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EH&S department immediately.[3]

Disposal Workflow Diagram

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Designated & Labeled 'Halogenated Organic Waste' Container fume_hood->container transfer Carefully Transfer Waste to Container container->transfer close_container Keep Container Tightly Closed transfer->close_container saa Store in Satellite Accumulation Area (SAA) close_container->saa full Is Container Full (approx. 90%)? saa->full full->close_container No pickup Request Waste Pickup from EH&S full->pickup Yes end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound waste.

Advanced Disposal Methodologies

While researchers are responsible for the safe collection and temporary storage of this compound waste, the ultimate disposal is handled by licensed hazardous waste management facilities. The primary method for treating halogenated organic compounds is high-temperature incineration .[4]

An alternative, advanced technology for the disposal of hazardous halogenated hydrocarbons is Molten Salt Oxidation (MSO) .[12]

  • Principle of Molten Salt Oxidation: In the MSO process, the halogenated waste is injected along with an oxidizer (like air) into a bath of molten alkali carbonate salt at high temperatures (approximately 1273 K).[12] The organic carbon is oxidized to carbon dioxide, and the halogens (bromine and chlorine) are converted into stable alkali halide salts, which are captured within the molten salt bath.[12] This method can achieve high destruction efficiency for the organic hazardous waste.[12]

References

Essential Safety and Operational Guide for Handling 1-Bromo-2-chloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

1-Bromo-2-chloropropane is a halogenated alkane and should be treated as a hazardous substance.[1] Due to its chemical structure, it is likely to be a flammable liquid with potential for causing skin and eye irritation, respiratory issues, and possible long-term health effects. The personal protective equipment listed below is essential to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Viton®, Silver Shield®/4H®), a lab coat, and appropriate protective clothing to prevent skin exposure.[3]To prevent skin contact, which may cause irritation or be absorbed through the skin.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a chemical fume hood or in poorly ventilated areas.[2][3]To protect against the inhalation of harmful vapors that may cause respiratory irritation or other systemic effects.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is vital when handling this compound to ensure the safety of laboratory personnel and the integrity of the research.

Procedural Steps for Handling:

  • Preparation:

    • Ensure that a chemical fume hood is in proper working order.

    • Verify that an eyewash station and safety shower are accessible and functional.[4]

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Confirm that all containers are properly labeled and free from damage.

  • Handling:

    • Conduct all work in a well-ventilated chemical fume hood.[2]

    • Ground all equipment to prevent static discharge, which could ignite flammable vapors.[2]

    • Use only spark-proof tools.[2]

    • Avoid direct contact with the chemical. Use appropriate PPE at all times.

    • Keep containers tightly closed when not in use to minimize the release of vapors.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]

    • Keep containers tightly closed.[5]

    • Store away from incompatible materials such as strong oxidizing agents and bases.[5]

Table 2: Key Physical and Chemical Properties (Estimated)

Property Value Source
CAS Number 3017-96-7[1]
Molecular Formula C₃H₆BrCl[1]
Molecular Weight 157.44 g/mol [1]
Boiling Point ~118 °C (estimate)[1]
Flash Point ~27.55 °C[1]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the hazard and prevent environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[4]

  • Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[6]

  • It is often required to use a licensed chemical waste disposal company.[7]

  • Do not pour this chemical down the drain.[8]

Workflow Diagram for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS & Hazards prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem Handle Chemical in Fume Hood prep_setup->handle_chem handle_store Store Properly handle_chem->handle_store emergency_spill Spill Occurs handle_chem->emergency_spill cleanup_decon Decontaminate Work Area handle_store->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Certified Vendor cleanup_waste->cleanup_dispose emergency_response Follow Spill Response Protocol emergency_spill->emergency_response emergency_report Report Incident emergency_response->emergency_report

Caption: Logical workflow for the safe handling of this compound.

References

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1-Bromo-2-chloropropane
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1-Bromo-2-chloropropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.